4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine
Description
Properties
IUPAC Name |
5-bromo-3-iodo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(6(8,9)10)3(11)4(2)12/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNMNCZSBUOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(F)(F)F)I)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Novel Pyridine Building Blocks: Architectures for the Next Generation of Drug Discovery Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over 7000 drug molecules of medicinal importance.[1] Its unique physicochemical properties, including basicity, hydrogen bonding capability, and its role as a bioisostere for the phenyl ring, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth exploration of the design, synthesis, and application of novel pyridine building blocks for the construction of drug discovery scaffolds. Moving beyond classical synthetic routes, we delve into modern, efficient methodologies such as transition-metal-catalyzed C-H functionalization and multi-component reactions that enable the creation of diverse and highly functionalized pyridine cores. This guide is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind them to accelerate the discovery of next-generation therapeutics.
The Enduring Significance of the Pyridine Scaffold
The prevalence of the pyridine motif in FDA-approved drugs is a direct result of its advantageous physicochemical properties that positively influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.[2][4]
-
Basicity and Solubility : The lone pair of electrons on the pyridine nitrogen (pKa of pyridinium ion ~5.25) allows for salt formation, which can significantly enhance aqueous solubility and improve drug formulation.[2] This polarity also aids in boosting the bioavailability of otherwise less soluble compounds.[5][6]
-
Hydrogen Bonding : The nitrogen atom acts as a critical hydrogen bond acceptor, an essential interaction for achieving high-affinity binding to biological targets like enzymes and receptors.[2][3]
-
Aromaticity and π-π Stacking : As an aromatic heterocycle, the pyridine ring engages in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within protein binding pockets, contributing to target affinity.[2]
-
Bioisosterism : Pyridine is frequently employed as a bioisostere for a phenyl ring.[1][2] This "phenyl-pyridyl switch" can modulate potency, selectivity, and metabolic stability while preserving the overall molecular architecture necessary for biological activity.[4][7] The introduction of the nitrogen atom can alter the electronic distribution, introduce a dipole moment, and provide a new vector for hydrogen bonding, often leading to improved drug properties.[7]
Data Presentation: Pyridine vs. Benzene - A Bioisosteric Comparison
| Property | Benzene | Pyridine | Implication in Drug Design |
| pKa (of conjugate acid) | N/A | ~5.25 | Allows for salt formation, improving solubility and formulation options.[2] |
| Dipole Moment (Debye) | 0 D | ~2.2 D | Introduces polarity, influencing interactions with biological macromolecules and water solubility.[2] |
| Hydrogen Bonding | Acceptor (π-system) | Strong Acceptor (N atom) | Provides a potent hydrogen bond acceptor site for enhanced target binding.[3] |
| Metabolic Stability | Prone to oxidation by P450 | Generally more resistant to oxidation | Can block a site of metabolism, increasing the drug's half-life.[4][7] |
| Aqueous Solubility | Low (1.8 g/L) | Miscible | The nitrogen atom significantly improves water solubility.[3] |
Strategic Design & Synthesis of Novel Pyridine Building Blocks
The demand for novel chemical entities requires synthetic strategies that are not only robust but also efficient and capable of generating structural diversity. Modern methodologies have shifted from constructing the pyridine ring from acyclic precursors to directly functionalizing the pre-formed heterocycle, a more atom-economical approach.[8][9]
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for derivatizing pyridines without the need for pre-functionalized starting materials.[8][10] Palladium catalysis is particularly prevalent, enabling the formation of C-C and C-N bonds at positions that are often difficult to access through classical methods.[11][12]
Causality Behind Experimental Choices:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that can readily initiate the catalytic cycle.
-
Directing Group : In many cases, a directing group is used to position the palladium catalyst near a specific C-H bond, ensuring high regioselectivity. For pyridines themselves, the ring nitrogen can act as a directing group, often favoring functionalization at the C2 position.[13] Using a pyridine N-oxide intermediate can effectively direct functionalization to the C2 position and the N-oxide can be easily removed later.[11][14]
-
Oxidant : These reactions are often oxidative cross-couplings, requiring a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) to regenerate the active Pd(II) catalyst and complete the catalytic cycle.[13][14]
Principle : This protocol describes the direct, regioselective arylation of a pyridine N-oxide with an unactivated arene. The N-oxide serves a dual purpose: it activates the C2 position and directs the palladium catalyst, facilitating the C-H activation event.[14]
Materials/Reagents :
-
Pyridine N-oxide derivative (1.0 mmol)
-
Arene (e.g., Benzene, Toluene) (serves as reagent and solvent)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)
-
Anhydrous, degassed reaction vessel with magnetic stirrer
Step-by-Step Methodology :
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the pyridine N-oxide derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the arene (10 mL) via syringe.
-
Seal the tube and place it in a pre-heated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (3x10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Deoxygenation (if required) : The resulting arylated pyridine N-oxide can be reduced back to the pyridine by treatment with PCl₃ or PPh₃ in a suitable solvent like CH₂Cl₂ or CH₃CN.
Self-Validation : The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Successful C2-arylation will be evident by the appearance of new aromatic signals in the NMR spectra and the correct mass in the HRMS data.
Visualization: Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for direct C-H arylation.
Multi-Component Reactions (MCRs)
MCRs offer a powerful strategy for building molecular complexity and generating libraries of compounds in a single, efficient step.[3] The Hantzsch pyridine synthesis and its variations are classic examples used to create highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[15]
Principle : This protocol adapts the Hantzsch synthesis for a four-component reaction to rapidly generate a diverse library of functionalized pyridines. It combines an aldehyde, a β-ketoester, a dimedone, and ammonium acetate to form a hexahydroquinoline scaffold, a fused pyridine system.[15]
Materials/Reagents :
-
Substituted Aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Ammonium Acetate (1.1 mmol)
-
Ethanol (Absolute)
-
Optional: Oxidizing agent (e.g., DDQ or nitric acid) for aromatization.
Step-by-Step Methodology :
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), dimedone (1.0 mmol, 140 mg), ethyl acetoacetate (1.0 mmol, 126 µL), and ammonium acetate (1.1 mmol, 85 mg).
-
Add absolute ethanol (20 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-8 hours.
-
Monitor the reaction by TLC. Upon consumption of the limiting reagent, cool the mixture to room temperature.
-
Often, the product will precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Add cold water to the residue to induce precipitation. Collect the solid by filtration.
-
Purify the product by recrystallization from ethanol or by column chromatography if necessary.
-
Aromatization (Optional) : To convert the resulting di- or poly-hydroquinoline to the fully aromatic quinoline, dissolve the product in a suitable solvent (e.g., toluene or dioxane) and treat with an oxidizing agent like DDQ or nitric acid under appropriate conditions.
Trustworthiness : This MCR is a self-validating system because its success relies on the convergent assembly of four distinct components. The formation of the complex product, confirmed by NMR and MS, validates that the intended cascade of reactions has occurred. Its robustness allows for wide variation in the aldehyde component, making it ideal for library synthesis.
From Building Blocks to Scaffolds: A Workflow for Library Generation
A single, well-designed building block can be the starting point for a large library of related compounds for high-throughput screening. Boronic esters are exceptionally versatile intermediates for this purpose due to their stability and reactivity in Suzuki cross-coupling reactions.[16][17]
Visualization: Library Synthesis Workflow
Caption: Workflow for parallel library synthesis from a pyridine building block.
This workflow demonstrates how a single pyridine boronic ester can be reacted in parallel with a diverse set of aryl bromides, each in a separate well of a reaction plate.[16] Following automated purification, a library of novel pyridine-containing biaryls is generated, ready for biological screening. This high-throughput approach dramatically accelerates the structure-activity relationship (SAR) studies essential for lead optimization.
Case Study: Application in Kinase Inhibitor Discovery
Many successful kinase inhibitors, such as Imatinib, feature a pyridine core.[1] The pyridine nitrogen often forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.
A Typical Discovery Workflow :
-
Target Identification : A kinase implicated in a disease (e.g., PIM-1 kinase in breast cancer) is selected.[18][19]
-
Scaffold Design : A pyridine core is chosen for its proven ability to bind to the kinase hinge. A novel building block is designed with vectors for diversification aimed at exploring other pockets (e.g., a C4-substituted pyridine).
-
Synthesis : A key building block, such as a 4-chloropyridine derivative, is synthesized using modern methods.
-
Library Generation : Using the workflow described in Section 3, the 4-chloropyridine is reacted with a library of amines or boronic acids via Suzuki or Buchwald-Hartwig coupling to generate a focused library of compounds.
-
Screening & SAR : The library is screened for inhibitory activity against the target kinase.[20] Hits are identified, and the SAR data guides the design of the next generation of compounds to improve potency and selectivity.
-
Lead Optimization : The most promising compounds undergo further optimization of their ADME properties, often by making subtle modifications to the pyridine scaffold or its substituents.[4]
Conclusion and Future Outlook
The pyridine scaffold remains an exceptionally successful and enduring motif in medicinal chemistry.[2] Its favorable combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued prominence in the development of new therapeutics. The future of pyridine-based drug discovery lies in the continued development of novel synthetic methodologies that provide unprecedented control over regioselectivity and allow for late-stage functionalization.[9][21] Techniques like C-H activation, photoredox catalysis, and bio-catalysis will enable chemists to access previously unexplored chemical space, leading to the discovery of pyridine-based drugs with novel mechanisms of action and improved therapeutic profiles.
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Orthogonal Halogenated Pyridine Intermediates for Medicinal Chemistry
An In-Depth Technical Guide
Introduction: The Strategic Value of Halogenated Pyridines
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid scaffold make it an invaluable motif for optimizing the pharmacological profiles of drug candidates.[2][3][4] Halogen atoms, when installed onto this privileged core, serve a dual purpose. They act as powerful modulators of a molecule's physicochemical properties—such as lipophilicity and metabolic stability—and, more importantly, function as versatile synthetic handles for diversification through cross-coupling chemistry.[1][5]
This guide delves into the synthesis and application of orthogonally halogenated pyridines—molecules bearing two or more different halogen atoms. The strategic value of these intermediates lies in the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in transition-metal-catalyzed reactions. This reactivity gradient allows for sequential, site-selective functionalization, enabling the precise and modular construction of complex molecular architectures. For the medicinal chemist, this orthogonality is a powerful tool for rapidly generating diverse compound libraries for structure-activity relationship (SAR) studies from a single, advanced intermediate.
This document provides a technical overview of the regioselective synthesis of these key intermediates and demonstrates their utility in orthogonal cross-coupling strategies, supported by field-proven experimental protocols.
The Challenge: Regioselective Halogenation of an Electron-Deficient Ring
Direct electrophilic halogenation of the pyridine ring is notoriously challenging. The nitrogen atom deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions that are incompatible with sensitive functional groups.[6][7] Furthermore, such reactions often yield mixtures of isomers, complicating purification and reducing overall efficiency. To overcome these hurdles, chemists have developed a suite of sophisticated strategies that temporarily modulate the electronic nature of the pyridine ring to achieve exquisite control over the site of halogenation.
Strategic Decision Framework for Pyridine Halogenation
Choosing the correct synthetic strategy is paramount. The desired regiochemistry dictates the optimal approach, whether it involves activating the ring via N-oxidation, temporarily breaking the ring to form a reactive intermediate, or installing a directing group.
Key Synthetic Strategies for Orthogonal Intermediates
C2-Halogenation via Pyridine N-Oxides
Activation of the pyridine nitrogen to form an N-oxide is a classic and highly effective strategy for directing halogenation to the C2-position.[8] The N-oxide functionality electronically activates the C2 and C6 positions, making them susceptible to attack by halogenating agents like phosphorus oxyhalides (POX₃) or sulfuryl chloride (SO₂Cl₂).[8] This method is particularly attractive due to the ease of N-oxide formation and the often crystalline nature of the intermediates, which simplifies purification.
C3/C5-Halogenation via Zincke Imine Intermediates
The C3 and C5 positions are the most difficult to functionalize directly due to the electronic deactivation of the pyridine ring. A breakthrough approach involves a sequence of ring-opening, halogenation, and ring-closing.[5][7] The pyridine is first converted into an acyclic "Zincke imine" intermediate. This maneuver transforms the electron-deficient heterocycle into a series of polarized, electron-rich alkenes that readily undergo regioselective halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS).[5][9] Subsequent ring-closing reforms the aromatic pyridine, now halogenated at the C3 or C5 position with high selectivity.[7][10] This method has proven robust for the late-stage functionalization of complex molecules.[9]
C4-Halogenation via Heterocyclic Phosphonium Salts
A modern approach to achieving selective C4-halogenation involves the use of specially designed heterocyclic phosphines.[11][12] These phosphines are selectively installed at the 4-position of the pyridine to form a phosphonium salt. This salt then acts as an excellent leaving group, which can be displaced by a halide nucleophile (e.g., from metal halides) to yield the 4-halopyridine.[11][12] This strategy is notable for its mild conditions and applicability to complex pharmaceutical precursors.
Sandmeyer and Related Diazotization Reactions
For pyridines bearing an amino group, diazotization followed by a Sandmeyer-type reaction is a powerful and reliable method for introducing halogens. This is a common route for producing di- and tri-substituted pyridines that are otherwise difficult to access. For example, 2-chloro-4-aminopyridine can be converted to 2-chloro-4-bromopyridine through diazotization in the presence of hydrobromic acid and a copper catalyst.[13]
Synthesis of Key Orthogonal Intermediates
The true power of this field lies in the creation of pyridine rings with two different halogens, setting the stage for sequential, selective cross-coupling.
Table 1: Synthesis of Common Orthogonal Pyridine Intermediates
| Target Intermediate | Starting Material | Key Reagents | Typical Yield | Reference |
| 2-Bromo-4-chloropyridine | 2-Amino-4-chloropyridine | NaNO₂, HBr, CuBr₂ | ~68-75% | [14][15] |
| 3-Bromo-5-iodopyridine | 3-Bromopyridine | I₂, H₂SO₄, AgNO₃ | ~60-70% | [16] |
| 2-Amino-5-bromo-3-iodopyridine | 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | ~74% | [17] |
| 3,5-Dibromo-4-iodopyridine | 3,5-Dibromo-4-aminopyridine | NaNO₂, HBr, then KI | High Yield | [18] |
Experimental Protocol: Synthesis of 2-Chloro-4-bromopyridine via Sandmeyer Reaction
This protocol describes the conversion of 2-chloro-4-aminopyridine to 2-chloro-4-bromopyridine, a valuable building block for orthogonal chemistry.[13][19][20]
Materials:
-
2-Chloro-4-aminopyridine (1.0 eq.)
-
48% Aqueous Hydrobromic Acid (HBr)
-
Bromine (Br₂) (3.0 eq.)
-
Sodium Nitrite (NaNO₂) (2.2 eq.)
-
Deionized Water
-
Saturated Aqueous Sodium Sulfite (Na₂SO₃)
-
35% Sodium Hydroxide (NaOH) Solution
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-4-aminopyridine (1.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Acid and Bromine Addition: Slowly add 48% aqueous HBr. Maintain the temperature at 0 °C. Subsequently, add liquid bromine (3.0 eq.) dropwise over 10-15 minutes. The reaction is exothermic; ensure the temperature does not rise significantly.
-
Formation of Diazonium Salt: Cool the reaction mixture to -10 °C using an ice-salt bath. Prepare a solution of sodium nitrite (2.2 eq.) in deionized water. Add this NaNO₂ solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at or below -10 °C.
-
Reaction Progression: After the addition is complete, continue stirring at -10 °C for 10-15 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1.5-2 hours.
-
Workup - Quenching: Cool the mixture to 5 °C. Carefully add saturated aqueous sodium sulfite solution portion-wise until the deep red/brown color of excess bromine disappears and the solution becomes colorless or pale yellow.
-
Workup - Neutralization & Extraction: Adjust the pH of the solution to >10 with 35% aqueous NaOH. The solution will warm up; maintain cooling with an ice bath. Extract the basic aqueous phase with diethyl ether or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product is volatile.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., eluting with ethyl acetate/heptane) to yield 2-chloro-4-bromopyridine as a light-colored oil.
Orthogonal Reactivity in Cross-Coupling Reactions
The synthetic utility of dihalogenated pyridines is realized in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of carbon-halogen bonds allows for highly selective reactions.
Relative Reactivity Order: C–I > C–OTf > C–Br >> C–Cl
This predictable reactivity allows a chemist to perform a reaction at the most labile site (e.g., C-I) while leaving a more robust site (e.g., C-Br or C-Cl) untouched for a subsequent, different coupling reaction.[21]
Common Orthogonal Coupling Strategies:
-
Sonogashira/Suzuki: A Sonogashira coupling can be performed selectively at an iodine or bromine position, followed by a Suzuki coupling at a remaining bromine or chlorine position.[21][22][23]
-
Suzuki/Suzuki: A first Suzuki coupling can be performed under milder conditions at a C-I or C-Br bond, followed by a second Suzuki coupling at a C-Cl bond under more forcing conditions (e.g., using stronger ligands and higher temperatures).[24][25][26]
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- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of Poly-halogenated Aminopyridines in Organic Solvents
Introduction
Poly-halogenated aminopyridines are a class of heterocyclic compounds that form the structural core of numerous molecules in the pharmaceutical, agrochemical, and materials science industries.[1] The strategic placement of halogen atoms and an amino group on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. However, these same substitutions can profoundly impact one of the most fundamental and critical properties of a compound: its solubility.
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a crucial parameter that governs everything from reaction kinetics and purification strategies to the formulation of the final product.[2] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in crystallization and isolation, and can ultimately hinder the development of a viable synthetic route or drug product.[3]
Despite their importance, a comprehensive, centralized resource detailing the solubility profiles of poly-halogenated aminopyridines in common organic solvents is notably absent from the scientific literature. This technical guide aims to fill that void by providing researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound class, standardized methodologies for its determination, and insights into how structural modifications can be used to modulate solubility.
This guide moves beyond a simple recitation of facts. It is designed to be a practical, field-proven resource that explains the "why" behind the "how," empowering researchers to make informed decisions in their daily work. We will delve into the thermodynamic underpinnings of solubility, explore the intricate interplay of intermolecular forces, and provide detailed, step-by-step protocols for generating reliable and reproducible solubility data.
Fundamental Principles Governing Solubility
The dissolution of a solid solute, such as a poly-halogenated aminopyridine, in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG) of the system. For dissolution to occur spontaneously, ΔG must be negative. The overall process can be conceptually broken down into three key energetic steps, as illustrated in the diagram below.
Figure 1: A conceptual diagram illustrating the energetic steps involved in the dissolution of a solid solute.
The overall enthalpy of solution (ΔH_solution) is the sum of the lattice energy (the energy required to break the intermolecular forces holding the crystal together) and the solvation energy (the energy released when the solute molecules interact with the solvent molecules).[4][5] For a solute to dissolve, the energy released during solvation must be sufficient to overcome the energy required to break apart the crystal lattice.[5]
The Role of Intermolecular Forces: "Like Dissolves Like"
The adage "like dissolves like" is a useful heuristic for predicting solubility. It is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7]
-
Polar Solvents: Solvents such as water, ethanol, and methanol are polar and can engage in hydrogen bonding. They tend to dissolve polar solutes, including those with hydrogen bond donors (like the amino group in aminopyridines) and acceptors (the nitrogen atom in the pyridine ring).[8]
-
Nonpolar Solvents: Nonpolar solvents like hexane and toluene primarily interact through weaker van der Waals forces. They are more effective at dissolving nonpolar solutes.
-
Dipolar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have large dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at dissolving polar molecules that are not readily soluble in protic solvents.
Poly-halogenated aminopyridines possess a combination of polar features (the amino group and the pyridine nitrogen) and increasingly nonpolar/lipophilic character with greater halogenation. This duality means their solubility can vary significantly across different solvent classes.
The Impact of Crystal Lattice Energy
The stability of the crystal lattice, quantified by the lattice energy, is a critical and often overlooked factor in solubility.[4][9] A high lattice energy means that a significant amount of energy is required to break the crystal apart, which can lead to poor solubility, even if the solute has favorable interactions with the solvent.[10]
For poly-halogenated aminopyridines, several factors can influence lattice energy:
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor. Strong intermolecular hydrogen bonding in the crystal lattice will increase the lattice energy and potentially decrease solubility.[11][12]
-
Halogen Bonding: Halogen atoms, particularly iodine and bromine, can act as electrophilic "halogen bond" donors, interacting with Lewis basic sites like the pyridine nitrogen.[13] These interactions can contribute significantly to the stability of the crystal lattice.
-
Molecular Shape and Packing: The size and position of the halogen substituents affect how the molecules pack in the crystal. Symmetrical molecules often pack more efficiently, leading to higher lattice energies and lower solubilities.
Temperature Dependence of Solubility
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_solution).[14][15]
-
Endothermic Dissolution (ΔH_solution > 0): If the dissolution process absorbs heat (which is the case for most solids dissolving in liquids), increasing the temperature will increase solubility, in accordance with Le Chatelier's principle.[16][17]
-
Exothermic Dissolution (ΔH_solution < 0): In the less common scenario where dissolution releases heat, increasing the temperature will decrease solubility.[16]
For most poly-halogenated aminopyridines, an increase in temperature is expected to lead to an increase in solubility in organic solvents.[15]
Factors Influencing the Solubility of Poly-halogenated Aminopyridines
The solubility of a poly-halogenated aminopyridine is a result of the complex interplay between its structural features and the properties of the solvent.
Nature and Number of Halogen Substituents
The identity and number of halogen atoms on the pyridine ring have a profound effect on solubility.
-
Increasing Lipophilicity: As we move from fluorine to chlorine, bromine, and iodine, the lipophilicity of the molecule generally increases. This can lead to decreased solubility in polar solvents like water and alcohols, but increased solubility in less polar solvents like dichloromethane and ethyl acetate.
-
Polarizability: Larger halogen atoms are more polarizable, which can lead to stronger van der Waals interactions with a wider range of solvents.
-
Halogen Bonding: The strength of halogen bonding increases from chlorine to iodine. Stronger halogen bonding in the solid state can increase lattice energy and decrease solubility.[13]
Position of Substituents
The regiochemistry of the amino and halogen groups is critical.
-
Steric Hindrance: Halogen atoms adjacent to the amino group or the pyridine nitrogen can sterically hinder the formation of intermolecular hydrogen bonds in the crystal lattice, potentially lowering the lattice energy and increasing solubility. Conversely, they can also hinder the solute-solvent interactions necessary for solvation.
-
Intramolecular Hydrogen Bonding: If a halogen atom is positioned such that it can form an intramolecular hydrogen bond with the amino group, this can reduce the ability of the amino group to form intermolecular hydrogen bonds with the solvent, thereby decreasing solubility in polar, protic solvents.
The Role of the Amino Group
The amino group is a key driver of polarity and hydrogen bonding.
-
Hydrogen Bond Donor: The -NH2 group can donate two hydrogen bonds, significantly enhancing solubility in protic solvents like alcohols.[12]
-
Basicity: The amino group can be protonated, and the pyridine nitrogen is also basic. The pH of the medium can therefore have a dramatic effect on solubility, although this is more relevant in aqueous systems than in most organic solvents.[18]
Experimental Determination of Solubility
Given the scarcity of published quantitative solubility data for many poly-halogenated aminopyridines, experimental determination is often necessary. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[19]
Figure 2: Workflow for the isothermal shake-flask method for solubility determination.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol describes a robust and reliable method for determining the equilibrium solubility of a poly-halogenated aminopyridine in an organic solvent.[19][20]
Materials and Equipment:
-
Poly-halogenated aminopyridine solid
-
Organic solvent of interest (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps and PTFE-lined septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the poly-halogenated aminopyridine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[21]
-
-
Phase Separation:
-
After the equilibration period, visually confirm that excess solid remains in each vial.
-
Remove the vials from the shaker and allow the solid to settle. For finely dispersed solids, centrifugation may be necessary to pellet the undissolved material.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis).
-
Prepare a series of calibration standards of the poly-halogenated aminopyridine in the same solvent.
-
Analyze the diluted sample and the calibration standards using a validated HPLC method.[22] The use of HPLC is preferred over UV spectroscopy as it can separate the compound of interest from any potential impurities or degradation products.[22]
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the poly-halogenated aminopyridine in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Alternative and High-Throughput Methods
While the shake-flask method is the most accurate, other methods are available for more rapid screening.[23]
-
Temperature Variation (TV) Method: A suspension of known composition is heated until all the solid dissolves. The temperature at which the solution becomes clear (the clear point) corresponds to a point on the solubility curve.[23][24]
-
Kinetic Solubility Assays: These are often performed in microplate format and rely on detecting the onset of precipitation when a concentrated stock solution (e.g., in DMSO) is added to the solvent of interest.[19][22] These methods measure "kinetic" rather than "thermodynamic" solubility and are useful for rapid, rank-ordering of compounds, but may not reflect the true equilibrium solubility.[15]
Tabulating and Interpreting Solubility Data
Systematic collection and reporting of solubility data are essential for building a comprehensive understanding of this class of compounds. The following table provides a template for reporting such data. Due to the limited availability of comprehensive quantitative solubility data in the public literature for many poly-halogenated aminopyridines, this table is presented as a framework for researchers to populate with their own experimentally determined values.[20][21]
Table 1: Solubility of Representative Poly-halogenated Aminopyridines in Common Organic Solvents at 25 °C (Template)
| Compound Name | Structure | Methanol (g/L) | Ethanol (g/L) | Acetonitrile (g/L) | Ethyl Acetate (g/L) | Dichloromethane (g/L) | Toluene (g/L) |
| 2-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Add other compounds here |
Note: The solubility of 2-amino-3,5-dichloropyridine is reported to be low in water.[25] The solubility of 2-aminopyridine (the non-halogenated parent compound) shows the following trend in mole fraction at 298.15 K: NMP > DMF > methanol > ethanol > acetonitrile > n-hexane > cyclohexane.[26]
Interpreting the Data:
When analyzing solubility data, it is crucial to look for trends. For example:
-
How does solubility in a polar protic solvent like methanol change as the halogen is varied from Cl to Br?
-
How does the solubility profile across the range of solvents differ for a 3,5-dihalo-substituted aminopyridine compared to a 2,6-dihalo-substituted isomer?
-
Does the solubility in nonpolar solvents like toluene increase with the number of halogen atoms?
Answering these questions will provide valuable insights into the structure-solubility relationships for this important class of compounds.
Conclusion
The solubility of poly-halogenated aminopyridines in organic solvents is a critical parameter that influences their synthesis, purification, and application. This guide has provided a comprehensive overview of the fundamental principles that govern solubility, including the roles of intermolecular forces, crystal lattice energy, and temperature. We have detailed the key structural features of poly-halogenated aminopyridines that modulate their solubility and have presented a robust, step-by-step protocol for its experimental determination using the gold-standard isothermal shake-flask method.
While a comprehensive database of quantitative solubility data for this class of compounds remains to be built, the principles and methodologies outlined herein provide researchers with the necessary tools to generate, interpret, and utilize this vital information. By systematically applying these approaches, scientists and drug development professionals can overcome solubility challenges, optimize their processes, and accelerate the journey from discovery to application.
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Parenteral Drug Association. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Nielsen, J. H., et al. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. [Link]
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Kitamura, T., et al. (2007, November 15). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. PubMed. [Link]
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Ma, F., et al. (2014, October 15). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed. [Link]
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PureSynth. (n.d.). 2-Amino-3,5-Dichloropyridine 98.0%(GC). [Link]
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ResearchGate. (n.d.). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. [Link]
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Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. [Link]
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ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
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Karmacharya, R., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, ACS Publications. [Link]
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Wei, D., et al. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, ACS Publications. [Link]
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Al-Kindi Center for Research and Development. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
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Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]
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Al-Kindi Center for Research and Development. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
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SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
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Chemistry LibreTexts. (2021, August 22). 5.4: Lattice Energy and Solubility. [Link]
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Metrangolo, P., et al. (2023, May 1). The Relationship between the Crystal Habit and the Energy Framework Pattern: A Case Study Involving Halogen Bonding on the Edge. Chemistry – A European Journal. [Link]
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ResearchGate. (n.d.). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]
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Quora. (2018, February 27). Does lattice enthalpy increase or decrease when a compound is soluble?. [Link]
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Wikipedia. (n.d.). Lattice energy. [Link]
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ChemBK. (2024, April 9). 2-Amino-3,5-dibromo pyridine. [Link]
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Kukkonen, E., et al. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]
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University of the Pacific. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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Patel, J., et al. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC. [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
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Wang, C., et al. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC. [Link]
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ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. [Link]
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Methodological & Application
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 5-Bromo-3-Iodo Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regioselective Amination of Dihalogenated Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has proven invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials where the arylamine motif is a prevalent structural feature.[2]
This guide focuses on a specific, yet synthetically important challenge: the regioselective mono-amination of 5-bromo-3-iodo pyridine. This scaffold presents two distinct reactive sites for C-N bond formation. The ability to selectively functionalize one position over the other is crucial for the development of complex pyridine-based molecules.
The principle of regioselectivity in the Buchwald-Hartwig amination of polyhalogenated heteroaromatics is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy barrier for this initial and often rate-determining step generally follows the trend: C-I < C-Br < C-Cl.[3] This inherent reactivity difference allows for the selective amination at the more labile C-I bond under carefully controlled reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex. Subsequently, the amine coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][4]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols: Selective Mono-Amination at the C-3 Position
The following protocols are designed as a starting point for the selective amination of 5-bromo-3-iodo pyridine at the C-3 position. Optimization for specific amines may be required.
Protocol 1: General Procedure for Primary and Secondary Aliphatic Amines
This protocol is adapted from established procedures for the amination of related halo-pyridines.
Materials:
-
5-bromo-3-iodo pyridine
-
Amine (primary or secondary aliphatic)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a suitable bulky phosphine ligand (e.g., RuPhos, BrettPhos)[5][6]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add 5-bromo-3-iodo pyridine (1.0 equiv) and the chosen base (NaOtBu, 1.4 equiv or Cs₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Add the amine (1.1-1.5 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Amination with Arylamines
The coupling of arylamines may require slightly modified conditions.
Materials:
-
As per Protocol 1, with an arylamine as the nucleophile.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress. These reactions may require longer reaction times (12-24 hours).
-
Follow steps 7-10 of Protocol 1 for workup and purification.
Key Parameters for Success
The success and selectivity of the Buchwald-Hartwig amination on 5-bromo-3-iodo pyridine are highly dependent on several factors:
| Parameter | Recommendation and Rationale |
| Palladium Precatalyst | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.[4] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reliability and activity.[3] |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[4] For heteroaryl halides, ligands like Xantphos, RuPhos, and BrettPhos have shown excellent performance.[5][6] The choice of ligand can also influence the rate of oxidative addition at the different C-X bonds. |
| Base | Strong, non-nucleophilic bases like NaOtBu are commonly used. For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[3] |
| Solvent | Anhydrous, aprotic solvents like toluene and 1,4-dioxane are standard. It is critical to use degassed solvents to prevent oxidation of the palladium catalyst. |
| Temperature | Careful temperature control is paramount for achieving regioselectivity. Lower temperatures (80-90 °C) will favor the selective reaction at the more reactive C-I bond. Higher temperatures may lead to a mixture of mono- and di-aminated products. |
| Reaction Time | Monitoring the reaction is essential to stop it once the desired mono-aminated product is formed and before significant di-amination occurs. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a palladium precatalyst. |
| Poor ligand choice | Screen different bulky phosphine ligands. | |
| Formation of di-aminated product | Reaction temperature too high or reaction time too long | Lower the reaction temperature and carefully monitor the reaction progress, stopping it upon consumption of the starting material. |
| Hydrodehalogenation (loss of Br or I) | Presence of water or other proton sources | Ensure all reagents and solvents are scrupulously dried. |
| Side reaction from the catalytic cycle | Optimize ligand and base to favor reductive elimination over competing pathways. |
Visualization of the Experimental Workflow
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.
References
-
Dandu, R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1070-1073. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Wikipedia contributors. (2023, December 18). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]
-
Maes, B. U. W., et al. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. The Journal of Organic Chemistry, 72(16), 6244-6247. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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- 1. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Sequential Functionalization Strategies for 3-Iodo-5-Bromo Pyridine Derivatives
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern chemical sciences, recognized as a "privileged" structure in medicinal chemistry due to its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise arrangement of substituents on the pyridine ring is critical for modulating biological activity, solubility, and metabolic stability. Consequently, developing efficient and selective methods for synthesizing highly substituted pyridines is a primary objective for researchers in drug discovery and development.[2][3][4]
Among the various precursors, 3-iodo-5-bromo pyridine stands out as an exceptionally versatile and powerful building block. Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent disparity allows for a programmed, sequential functionalization, enabling the introduction of two distinct functional groups at the C-3 and C-5 positions with high regioselectivity. This guide provides a comprehensive overview of the principles and detailed protocols for leveraging this reactivity difference to construct complex pyridine derivatives.
Core Principle: Exploiting Differential Halogen Reactivity
The ability to selectively functionalize one halogen in the presence of another is governed by the principles of organometallic chemistry, particularly the mechanisms of palladium-catalyzed cross-coupling reactions.[5][6]
The generally accepted reactivity trend for halogens in these transformations is: I > OTf > Br >> Cl .[7][8]
This selectivity is primarily dictated by the energy barrier of the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[7][9] The C-I bond is weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition.[5][6] Therefore, by carefully selecting and controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), one can selectively activate the C-I bond at the 3-position while leaving the C-Br bond at the 5-position intact for subsequent transformations.
Other synthetic strategies, such as metal-halogen exchange, also follow this reactivity trend, with lithium-iodine exchange occurring much more rapidly and under milder conditions than the corresponding lithium-bromine exchange.[10][11]
Caption: General workflow for the sequential functionalization of 3-iodo-5-bromo pyridine.
Protocols for Selective C-3 (Iodo) Functionalization
The following protocols describe standard conditions for selectively targeting the C-3 iodo position. Researchers should note that optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at C-3
This reaction is a robust method for forming C-C bonds by coupling the pyridine with an organoboron reagent.[3][5][8] Milder conditions are employed to ensure high selectivity for the C-I bond.
Materials:
-
3-Iodo-5-bromo pyridine (1.0 equiv)
-
Aryl/Vinylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, dppf)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 3-iodo-5-bromo pyridine (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.
-
Add the degassed solvent system via cannula.
-
Heat the mixture to the specified temperature (typically 70-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Catalyst Systems for Selective Suzuki Coupling at C-3
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Scientist's Note |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 85-95 | Classic, reliable conditions for many standard boronic acids. |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | 90-98 | Highly active catalyst system allowing for lower catalyst loading and broader substrate scope.[5] |
| PdCl₂(dppf) (3%) | - | Cs₂CO₃ | DMF | 90 | 88-96 | Effective system, particularly for less reactive boronic acids.[5] |
Rationale: The choice of a milder temperature and a moderately active catalyst like Pd(PPh₃)₄ is often sufficient to activate the C-I bond without significantly engaging the more robust C-Br bond.[5]
Protocol 2: Selective Sonogashira Coupling at C-3
The Sonogashira coupling is the premier method for installing alkyne functionalities.[5][12] High selectivity for the C-I bond is readily achievable.
Materials:
-
3-Iodo-5-bromo pyridine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Base (a liquid amine, e.g., Et₃N, DIPEA)
-
Degassed solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-iodo-5-bromo pyridine (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (4-5 mol%).
-
Add the degassed solvent followed by the amine base.
-
Add the terminal alkyne dropwise to the mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature. The reaction is often complete within 2-16 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitor progress by TLC or LC-MS.
-
After completion, dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Rationale: The classic Pd/CuI system is highly efficient for activating C-I bonds, even at room temperature, providing excellent chemoselectivity over the C-Br bond.[5] The copper co-catalyst facilitates the deprotonation of the alkyne and the transmetalation step.
Protocol 3: Selective Buchwald-Hartwig Amination at C-3
This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines.[7][9][13]
Materials:
-
3-Iodo-5-bromo pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., Xantphos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the base (1.5 equiv), palladium pre-catalyst (2 mol%), and ligand (4 mol%) to an oven-dried Schlenk flask.
-
Add 3-iodo-5-bromo pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Rationale: The regioselectivity is governed by the faster rate of oxidative addition into the C-I bond.[7] The choice of a bulky ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[9]
Protocol 4: Selective Lithium-Iodine Exchange
This method generates a potent 3-pyridyl lithium nucleophile, which can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).
Materials:
-
3-Iodo-5-bromo pyridine (1.0 equiv)
-
n-Butyllithium or t-Butyllithium (1.0-1.1 equiv)
-
Anhydrous, polar, aprotic solvent (e.g., THF, Et₂O)
-
Electrophile (1.2 equiv)
Procedure:
-
Dissolve 3-iodo-5-bromo pyridine in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the chosen electrophile in THF dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with an organic solvent.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Rationale: Lithium-halogen exchange is an extremely fast, kinetically controlled process.[10][11] The rate follows the trend I > Br > Cl.[10] Performing the reaction at cryogenic temperatures (-78 °C) is critical to "freeze out" competing side reactions, such as nucleophilic addition of butyllithium to the pyridine ring or exchange with the C-Br bond.[14]
Protocols for Subsequent C-5 (Bromo) Functionalization
Once the C-3 position is functionalized, the resulting 3-R¹-5-bromopyridine can undergo a second reaction at the C-5 position. This step generally requires more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) to activate the stronger C-Br bond.
Caption: Example of a sequential Suzuki/Sonogashira functionalization sequence.
The protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination at the C-5 position are analogous to those described for C-3, with the key modification being elevated reaction temperatures (e.g., 100-120 °C) and potentially the use of more robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).
Protocol 5: Grignard Reagent Formation at C-5
This protocol is useful for creating a C-5 nucleophile from the 3-substituted-5-bromopyridine intermediate.
Materials:
-
3-R¹-5-bromo pyridine (1.0 equiv)
-
Magnesium turnings (1.5-2.0 equiv)
-
Anhydrous THF or Et₂O
-
Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)
-
Electrophile
Procedure:
-
Flame-dry magnesium turnings under vacuum in a Schlenk flask and allow to cool under an inert atmosphere.
-
Add anhydrous THF or Et₂O to cover the magnesium.
-
Add the initiator (e.g., one crystal of iodine). The color should appear and then fade, indicating activation of the magnesium surface.[15]
-
Add a small portion (approx. 10%) of a concentrated solution of 3-R¹-5-bromo pyridine in the same solvent.
-
Observe for signs of reaction initiation (e.g., gentle refluxing, disappearance of the iodine color). This may require gentle heating with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir at room temperature or gentle reflux for 1-2 hours until the magnesium is consumed.
-
The resulting Grignard reagent can be cannulated into a separate flask containing the desired electrophile at an appropriate temperature (often 0 °C or -78 °C).
-
Work up the reaction with aqueous NH₄Cl and proceed with standard extraction and purification.
Rationale: The formation of a Grignard reagent is a surface reaction that can be subject to an induction period.[15] Activation of the magnesium is crucial. The C-Br bond is suitable for this transformation, whereas a C-I bond would be too reactive, leading to excessive Wurtz homocoupling side products.
Troubleshooting and Field Insights
-
Inert Atmosphere: All palladium-catalyzed and organometallic reactions described are highly sensitive to oxygen. The use of Schlenk line techniques or a glovebox is mandatory for achieving high yields and reproducibility.
-
Solvent Quality: Solvents must be anhydrous and should be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) prior to use in cross-coupling reactions to remove dissolved oxygen.
-
Low Selectivity: If functionalization of the C-Br bond is observed during the first step, reduce the reaction temperature, shorten the reaction time, or switch to a less active catalyst system.
-
Failed Grignard Initiation: If the Grignard reaction fails to start, add a small amount of 1,2-dibromoethane. The observation of ethylene bubbling confirms magnesium activation.[15]
-
Reaction Monitoring: Always monitor reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to side reactions and decomposition of the desired product.
Conclusion
3-Iodo-5-bromo pyridine is a premier building block for the synthesis of complex, polysubstituted pyridines. The predictable and exploitable difference in reactivity between the C-I and C-Br bonds provides a robust strategic framework for sequential functionalization. By carefully selecting the appropriate reaction type and controlling the experimental conditions, researchers can selectively introduce a wide variety of functional groups at the C-3 and C-5 positions, enabling the efficient construction of novel molecular architectures for applications in drug discovery, materials science, and beyond.
References
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. acsevents.org.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
- Metal–halogen exchange. Wikipedia.
- ortho metal
- Synthesis of polysubstituted pyridines.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- Grignard compounds derived
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Buchwald–Hartwig amin
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. American Chemical Society.
- Mechanism of Grignard Reagent Formation.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Polysubstituted Pyridines
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Grignard reagent. Wikipedia.
- Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction.
- Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. mol-solutions.com.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Lithium Halogen Exchange in Pyridine. Scribd.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Coupling. orgsyn.org.
- Directed (ortho)
- lithium halogen exchange #1 revised. chem.wisc.edu.
- Buchwald-Hartwig Amin
- C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermedi
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. eprints.soton.ac.uk.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Suzuki reaction. Wikipedia.
- Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation.
- Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange.
- C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C...
- 3-Bromo-5-iodopyridine. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Note: Optimized Conditions for Sonogashira Coupling at the C3-Iodo Position of Pyridine
Executive Summary
This guide provides validated protocols for the Sonogashira cross-coupling of 3-iodopyridine derivatives. Unlike the C2 and C4 positions, which are electronically deficient and prone to nucleophilic aromatic substitution (
This note details two distinct workflows:
-
Method A (Standard): A robust, Copper-co-catalyzed protocol for general discovery chemistry.
-
Method B (Copper-Free): A high-precision protocol for avoiding Glaser homocoupling in late-stage functionalization.
Mechanistic Insight: The "Pyridine Problem"
Successful coupling at the C3 position requires navigating two competing factors: Electronic Activation and Catalyst Inhibition .
-
Electronic Context: The C3-iodine bond is less activated towards oxidative addition than C2-I or C4-I due to the lack of direct resonance conjugation with the electron-withdrawing nitrogen. Consequently, C3 couplings often require higher temperatures or more active catalysts than their C2 counterparts.
-
Nitrogen Coordination: The unshared electron pair on the pyridine nitrogen is a competent
-donor. It can displace phosphine ligands ( ) on the active species, forming inactive complexes. This arrests the catalytic cycle prior to oxidative addition.
Visualization: Competitive Inhibition Pathway
The following diagram illustrates the standard catalytic cycle versus the inhibitory "dead-end" pathway caused by the pyridine substrate itself.
Figure 1: The standard catalytic cycle (Blue/Green) vs. the competitive inhibition pathway (Red/Grey) where the pyridine substrate sequesters the catalyst.
Critical Optimization Parameters
To mitigate the inhibition described above, experimental conditions must be tuned to favor the catalytic cycle over the coordination equilibrium.
| Parameter | Recommendation for 3-Iodopyridine | Rationale |
| Catalyst Source | Triphenylphosphine ( | |
| Copper Additive | Essential for rate acceleration (Method A). Forms the reactive Cu-acetylide.[1] | |
| Base | Secondary/Tertiary amines act as both base and solvent/co-solvent. DIPA is often superior for sluggish substrates. | |
| Solvent | THF or DMF | THF: Good for standard solubility. DMF: Essential for "difficult" cases; the polarity assists in stabilizing the Pd-intermediates and allows higher temps. |
| Deoxygenation | CRITICAL | Oxygen promotes Glaser coupling (homocoupling of alkyne) and oxidizes phosphines. Sparging is insufficient; Freeze-Pump-Thaw is recommended. |
Experimental Protocols
Method A: Standard Copper-Co-Catalyzed Protocol
Best for: Routine synthesis, robust substrates, discovery chemistry.
Materials:
-
3-Iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (0.02 – 0.05 equiv)
- (0.01 – 0.03 equiv)
-
Triethylamine (
) / THF (1:1 ratio)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Solvent Degassing: In a separate flask, degas the
mixture (0.2 M concentration relative to substrate) by sparging with Argon for 30 minutes. Note: For high-value intermediates, use Freeze-Pump-Thaw (3 cycles). -
Loading: Charge the reaction flask with 3-iodopyridine,
, and . -
Addition: Add the degassed solvent mixture via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Heat the mixture to 60°C . Monitor by LCMS/TLC.
-
Checkpoint: If the reaction stalls after 2 hours, add an additional 1 mol%
.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate and purify via silica gel chromatography.
Method B: Copper-Free High-Precision Protocol
Best for: Late-stage functionalization, avoiding alkyne homocoupling (Glaser), or when trace Cu contamination is unacceptable.
Materials:
-
3-Iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
- (0.05 equiv)
-
Ligand: XPhos or
(0.10 equiv) - Bulky ligands are required to prevent Pyridine N-coordination. -
Base:
(2.0 equiv) -
Solvent: Acetonitrile (
) or DMF (Dry, Degassed).
Step-by-Step Procedure:
-
Glovebox/Schlenk: Ideally, set up inside a glovebox. If not, use rigorous Schlenk technique.
-
Pre-complexation: In the reaction vial, mix
and the Ligand in a small amount of solvent and stir for 15 mins at RT to generate the active catalytic species ( ). -
Substrate Addition: Add 3-iodopyridine,
, and the remaining solvent. -
Alkyne Addition: Add the alkyne.
-
Reaction: Seal the vial and heat to 80–90°C . Note: Higher temperatures are required for Cu-free variants to drive the transmetalation-like step.
-
Workup: Dilute with water/brine, extract with EtOAc, dry over
, and purify.
Troubleshooting & Decision Logic
Use the following decision tree to select the appropriate condition and troubleshoot failures.
Figure 2: Workflow for selecting protocols and diagnosing common failure modes.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Conversion (Starting Material remains) | Catalyst Poisoning by Pyridine N. | Switch to bulky ligands (XPhos, JohnPhos) or increase temperature to >80°C to shift equilibrium. |
| Homocoupling Product (Diyne) Observed | Glaser Coupling (Presence of | Re-degas solvents using Freeze-Pump-Thaw. Switch to Method B (Cu-Free). |
| Pd Black Precipitates Early | Catalyst Decomposition ("Pd Death"). | Oxygen leak or insufficient ligand stabilization. Add excess ligand (e.g., 4:1 P:Pd ratio). |
| Product is Unstable | Acid sensitivity. | Pyridine products can trap acid salts. Ensure basic workup ( |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3][4][5] Chemical Reviews, 107(3), 874–922.[3][4]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.[2] Angewandte Chemie International Edition, 46(6), 834–871.
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
-
Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[6] Organic Letters, 20(2), 542–545.[6]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mindat.org [mindat.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Note: Protecting Group Strategies for 4-Amino Pyridine During Lithiation
Executive Summary
Functionalizing the 4-aminopyridine (4-AP) scaffold is a recurring challenge in medicinal chemistry. The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the acidic amine protons (
This guide details two robust protection strategies that convert the amino group into a Directed Metalation Group (DMG) . By utilizing the Pivaloyl (Piv) or tert-Butoxycarbonyl (Boc) groups, researchers can leverage the Complex Induced Proximity Effect (CIPE) to achieve exclusive C3-lithiation via a stable dianion intermediate.
The Chemo-Selectivity Challenge
Before selecting a protocol, it is critical to understand the competing forces in the lithiation of 4-AP:
-
Ring Nitrogen (N1): Acts as a "lithium sink," coordinating
-BuLi and directing deprotonation to C2 (the thermodynamic product). -
Exocyclic Amine (
): Highly acidic protons quench the first equivalent of organolithium. -
Nucleophilic Attack: The C2/C6 positions are vulnerable to nucleophilic addition by the alkyl-lithium (Chichibabin-type mechanisms).
The Solution: Convert the
Decision Matrix: Choosing Your Strategy
Figure 1: Decision tree for selecting the appropriate protecting group based on downstream stability requirements.
Strategy 1: The Pivaloyl (Piv) Protocol (Gold Standard)
The pivaloyl group is the industrial standard for 4-AP lithiation. It serves a dual purpose: it protects the amine and acts as a powerful DMG. The steric bulk of the tert-butyl group prevents nucleophilic attack on the carbonyl, while the amide oxygen coordinates the lithium atom, anchoring it near the C3 proton.
Mechanism: The Dianion Effect
Unlike standard DoM, this reaction proceeds through a Dianion .
-
1st Eq.
-BuLi: Deprotonates the Amide N-H. -
2nd Eq.
-BuLi: Coordinates to the Amide Oxygen and deprotonates C3.
Figure 2: The formation of the reactive dianion species driven by the Complex Induced Proximity Effect (CIPE).
Detailed Protocol
Materials:
-
4-(Pivaloylamino)pyridine (prepared via 4-AP + PivCl +
). - -Butyllithium (2.5 M in hexanes).
-
TMEDA (Tetramethylethylenediamine) - Critical additive to break Li aggregates.
-
Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 4-(Pivaloylamino)pyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
First Lithiation (N-Deprotonation): Add
-BuLi (1.1 equiv) dropwise. Stir for 15 minutes. The solution may turn slightly yellow. -
Second Lithiation (C-Deprotonation): Add the second portion of
-BuLi (1.1 equiv) dropwise. Optional: Add TMEDA (2.2 equiv) here to accelerate metallation. -
Maturation: Allow the mixture to warm to 0°C and stir for 2–3 hours.
-
Expert Note: Unlike benzene derivatives, pyridines require this warming step to overcome the activation energy of C3 deprotonation, but going above 0°C risks decomposition.
-
-
Quench: Cool back to -78°C. Add the electrophile (e.g.,
, , ) dissolved in THF. -
Workup: Warm to room temperature, quench with saturated
, and extract with EtOAc.
Deprotection: Reflux in 6M HCl for 4–6 hours (or 10% NaOH if acid-sensitive).
Strategy 2: The Boc Protocol (The Mild Alternative)
If your target molecule cannot survive the harsh acid hydrolysis required for Pivaloyl removal, the Boc group is the alternative. However, the Boc carbonyl is more susceptible to nucleophilic attack than Pivaloyl.
Key Modifications for Boc
-
Base Selection: Use
-BuLi (tert-butyllithium) instead of -BuLi. -BuLi is more basic but less nucleophilic, reducing the risk of attacking the Boc carbonyl (which would form a ketone byproduct). -
Temperature: Strictly maintain -78°C . Do not warm to 0°C.
Detailed Protocol
Materials:
-
4-(Boc-amino)pyridine.[1]
- -Butyllithium (1.7 M in pentane).
-
Anhydrous
(Ether is often superior to THF for -BuLi stability).
Step-by-Step:
-
Setup: Flame-dry flask under Argon. Dissolve 4-(Boc-amino)pyridine in anhydrous
. -
Cooling: Cool to -78°C .
-
Lithiation: Add
-BuLi (2.2 equiv) slowly.-
Safety Warning:
-BuLi is pyrophoric. Use extreme caution and reliable syringe techniques.
-
-
Incubation: Stir at -78°C for 1–2 hours. Do not warm up.
-
Quench: Add electrophile at -78°C.
-
Workup: Standard aqueous workup.
Deprotection: Stir in TFA/DCM (1:1) at room temperature for 1 hour.
Comparative Data Analysis
| Feature | Pivaloyl (Piv) | Boc |
| Lithiation Position | C3 (Exclusive) | C3 (Major) |
| Reagent | ||
| Temperature | 0°C (Robust) | -78°C (Sensitive) |
| Yield (Typical) | 70–90% | 50–75% |
| Deprotection | Harsh (HCl/Heat) | Mild (TFA or Heat) |
| Atom Economy | Moderate | Poor |
| Major Side Reaction | Nucleophilic attack at C2 | Attack on Carbonyl (Ketone formation) |
Troubleshooting & Expert Tips
-
The "Wet" Solvent Trap: Pyridine lithiations are notoriously sensitive to moisture. If yields are low (<30%), re-distill TMEDA and THF over Sodium/Benzophenone.
-
C2 vs C3 Selectivity: If you observe C2 substitution, your DMG (Directing Metalation Group) is failing to coordinate. Ensure you are forming the dianion (use >2.0 equiv base). If using Piv, ensure you warm to 0°C to allow the thermodynamic shift to the chelated intermediate.
-
Electrophile Compatibility:
References
-
Regiospecific Ortho-Lithi
- Source: Turner, J. A. J. Org. Chem.1983, 48, 3401–3408.
- Context: The foundational paper establishing Pivaloyl as the primary directing group for aminopyridines.
-
Directed Ortho Metal
-
Source: Snieckus, V. Chem. Rev.[4]1990 , 90, 879–933.
- Context: The definitive review on DoM, explaining the CIPE mechanism and directing group hierarchy.
-
-
Lithi
- Source: Stanetty, P., et al. Tetrahedron2005, 61, 2047.
- Context: Comparative study on Boc protection and the necessity of -BuLi for sensitive substr
-
Review of Pyridine Lithiation Str
- Source: Schlosser, M. Angew. Chem. Int. Ed.2005, 44, 376–393.
- Context: Discusses the "base-pairing" interaction between Li and Nitrogen vs. Oxygen directing groups.
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preparation of fused heterocyclic systems using 3-iodo-4-aminopyridine precursors
Application Notes & Protocols
Topic: Preparation of Fused Heterocyclic Systems Using 3-Iodo-4-Aminopyridine Precursors
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Strategic Synthesis of Fused Pyridines
Fused pyridine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic biological nucleobases and interact with a wide array of biological targets.[1][2][3] Their applications span antiviral, anticancer, anti-inflammatory, and central nervous system agents.[1][4][5] This guide provides a detailed exploration of synthetic strategies for constructing these valuable fused heterocyclic systems, leveraging the unique reactivity of the 3-iodo-4-aminopyridine precursor.
The strategic placement of the iodo and amino groups on the pyridine ring makes this precursor an exceptionally versatile building block. The C3-iodo group serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The adjacent C4-amino group acts as a potent nucleophile, poised for subsequent intramolecular cyclization to efficiently construct an annulated ring system. This document outlines the core principles, reaction workflows, and detailed experimental protocols for the most effective synthetic transformations.
Core Synthetic Strategies and Mechanistic Insights
The construction of fused heterocycles from 3-iodo-4-aminopyridine predominantly relies on a two-stage strategy: (1) a palladium-catalyzed cross-coupling reaction at the C3 position, followed by (2) an intramolecular cyclization involving the C4-amino group.
Caption: General workflow for synthesizing fused heterocycles from 3-iodo-4-aminopyridine.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
The Sonogashira reaction is a cornerstone for this synthetic approach, creating a C(sp)-C(sp2) bond between the 3-iodo-4-aminopyridine and a terminal alkyne.[6] This reaction is exceptionally reliable and proceeds under mild conditions, tolerating a wide range of functional groups.[7] The resulting 3-alkynyl-4-aminopyridine intermediate is perfectly configured for a subsequent intramolecular cyclization, often catalyzed by a base or a transition metal, to form fused five-membered rings like pyrrolo[3,2-c]pyridines.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The palladium component orchestrates the main catalytic cycle, while copper(I) facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.[6][8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction, driving the equilibrium forward.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used to ensure the solubility of the reagents and catalysts.
Caption: Workflow for Sonogashira coupling followed by intramolecular cyclization.
Protocol 1: Synthesis of a 2-Substituted-1H-pyrrolo[3,2-c]pyridine via Sonogashira Coupling/Cyclization
This protocol describes a one-pot procedure for the synthesis of a fused pyrrolopyridine system.
| Parameter | Value/Reagent | Notes |
| Precursor | 3-Iodo-4-aminopyridine | 1.0 mmol, 220 mg |
| Alkyne | Phenylacetylene | 1.2 mmol, 122 mg, 132 µL |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 0.03 mmol, 21 mg |
| Cu Co-catalyst | CuI | 0.06 mmol, 11.5 mg |
| Base | Triethylamine (TEA) | 3.0 mmol, 303 mg, 418 µL |
| Solvent | N,N-Dimethylformamide (DMF) | 5 mL |
| Temperature | 80-100 °C | For cyclization step |
| Time | 12-24 hours | Monitored by TLC/LC-MS |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-iodo-4-aminopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (3.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Initial Coupling: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the 3-iodo-4-aminopyridine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: Once the initial coupling is complete (or nearly complete), heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours) to facilitate the intramolecular cyclization.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fused heterocyclic product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl substituents at the C3 position.[9][10] While this may not always lead to immediate cyclization, it is a critical step in multi-step syntheses of more complex fused systems, such as quinolines or other polycyclic aromatic heterocycles.[11][12][13] The resulting 3-aryl-4-aminopyridine can undergo subsequent reactions, such as intramolecular C-H activation or condensation, to form the fused ring.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is essential. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[9]
-
Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid partner by forming a more nucleophilic "ate" complex.[9]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species.
Protocol 2: Synthesis of 3-(p-tolyl)-4-aminopyridine via Suzuki-Miyaura Coupling
| Parameter | Value/Reagent | Notes |
| Precursor | 3-Iodo-4-aminopyridine | 1.0 mmol, 220 mg |
| Boronic Acid | 4-Methylphenylboronic acid | 1.5 mmol, 204 mg |
| Pd Catalyst | Pd(dppf)Cl₂ | 0.05 mmol, 41 mg |
| Base | K₂CO₃ (aq. 2M solution) | 3.0 mmol, 1.5 mL |
| Solvent | 1,4-Dioxane | 5 mL |
| Temperature | 90 °C | |
| Time | 4-12 hours | Monitored by TLC/LC-MS |
Step-by-Step Methodology:
-
Inert Atmosphere: Combine 3-iodo-4-aminopyridine (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in a Schlenk flask.
-
Evacuation and Backfill: Seal the flask and cycle between vacuum and nitrogen/argon three times.
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by the 2M aqueous solution of K₂CO₃ (1.5 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography (silica gel, eluting with a suitable solvent system like dichloromethane/methanol) to obtain the desired product.
Iodine-Mediated Intramolecular Cyclization
An alternative, metal-free approach involves leveraging molecular iodine to mediate an intramolecular electrophilic aromatic cyclization.[14][15] This strategy requires first modifying the 3-iodo-4-aminopyridine precursor, for instance, by attaching a suitable pendant group like an allylamine. The subsequent treatment with molecular iodine (I₂) can trigger a cyclization onto an activated aromatic ring to form fused systems like quinolines or thienopyridines.[14]
Mechanism Rationale: Molecular iodine acts as a mild Lewis acid, activating a double or triple bond in a side chain. This facilitates an intramolecular electrophilic attack by the activated bond onto the electron-rich pyridine ring (or another appended aromatic ring), followed by rearomatization to yield the fused product.[14][16]
Caption: Proposed mechanism for iodine-mediated intramolecular cyclization.[14]
References
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. [Link]
-
Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). PubMed. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. MDPI. [Link]
-
Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. PubMed Central. [Link]
-
Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PubMed Central. [Link]
-
Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [Link]
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines. Sci-Hub. [Link]
-
Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. Academia.edu. [Link]
-
Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Wiley Online Library. [Link]
-
Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. ACS Publications. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Semantic Scholar. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Intramolecular Cyclization. MDPI. [Link]
-
Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. PubMed. [Link]
-
Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalspub.com [journalspub.com]
- 5. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. (PDF) Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds [academia.edu]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 15. sci-hub.box [sci-hub.box]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective C-H Activation of 2-Trifluoromethylpyridines
This Application Note is designed for researchers requiring precise regiochemical control when functionalizing 2-trifluoromethylpyridine (
Executive Summary & Mechanistic Overview
The 2-trifluoromethylpyridine moiety is a privileged pharmacophore (e.g., Picolinafen), acting as a bioisostere for amide or carboxylate groups while improving metabolic stability. However, functionalizing this scaffold is non-trivial due to two dominant factors:
-
Electronic Deactivation: The
group ( ) combined with the pyridine nitrogen lowers the HOMO energy, making the ring inert to electrophilic attack. -
Steric Blockade: The
group (A-value 2.1) effectively shields the C3 position from bulky catalysts.
To access specific ring positions, one must exploit orthogonal reactivity modes: Radical substitution (for C4), Steric-controlled Ir-catalysis (for C5), and N-oxide directed activation (for C6).
The Regioselectivity Map
The following decision tree illustrates the optimal method for each target position.
Figure 1: Strategic selection of C-H activation methods based on the desired site of functionalization.
Protocol A: C4-Functionalization (Minisci Reaction)
Target: Introduction of alkyl groups at C4. Mechanism: Nucleophilic Radical Substitution.
The electron-deficient nature of
Materials
-
Substrate: 2-Trifluoromethylpyridine (1.0 equiv)
-
Alkyl Source: Carboxylic acid (
) (2.0 equiv) -
Oxidant: Ammonium persulfate
(2.0 equiv) -
Catalyst: Silver nitrate
(0.2 equiv) -
Solvent: DCM/Water (1:1 biphasic mixture) or TFA (for recalcitrant substrates)
-
Temperature: 40–50 °C
Step-by-Step Protocol
-
Preparation: In a vial equipped with a magnetic stir bar, dissolve 2-trifluoromethylpyridine (1.0 mmol) and the carboxylic acid (2.0 mmol) in DCM (3 mL).
-
Aqueous Phase: In a separate vessel, dissolve
(2.0 mmol) and (0.2 mmol) in distilled water (3 mL). -
Addition: Add the aqueous solution to the organic phase. The biphasic system helps regulate the concentration of active radicals and prevents over-alkylation.
-
Reaction: Vigorously stir the mixture at 45 °C for 12–24 hours. Evolution of
gas indicates radical generation. -
Workup: Cool to room temperature. Basify with sat.
(carefully, gas evolution). Extract with DCM ( mL). -
Purification: Dry organics over
and purify via silica gel chromatography.
Key Insight: Regioselectivity is driven by the radical's nucleophilic character matching the most electron-deficient site (C4). If C6 alkylation is observed as a minor byproduct, lowering the temperature or increasing steric bulk of the R-group improves C4 selectivity.
Protocol B: C5-Functionalization (Ir-Catalyzed Borylation)
Target: Introduction of Boron Esters (Bpin) at C5. Mechanism: Sterically-Directed Catalytic C-H Activation.
Iridium-catalyzed borylation is governed almost exclusively by steric factors. The bulky
Materials
-
Catalyst Precursor:
(1.5–3 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3–6 mol%)
-
Boron Source:
(bis(pinacolato)diboron) (0.5–1.0 equiv depending on stoichiometry desired) -
Solvent: Hexane or THF (anhydrous, degassed)
-
Atmosphere: Nitrogen or Argon (Strict air-free technique required)
Step-by-Step Protocol
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, mix
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in hexane (2 mL). Stir until the solution turns deep brown/red (active catalyst formation). -
Substrate Addition: Add
(127 mg, 0.5 mmol) and 2-trifluoromethylpyridine (1.0 mmol). -
Reaction: Seal the vessel and heat to 80 °C for 4–16 hours.
-
Monitoring: Monitor via GC-MS. The C5-borylated product is typically the major isomer (>10:1 ratio vs C4).
-
Workup: Evaporate volatiles directly. The resulting residue is the crude boronate ester.
-
Purification: Rapid filtration through a short plug of silica (eluting with EtOAc/Hexane) is usually sufficient. Note: Pyridyl boronates can be protodeboronated on silica; minimize contact time.
Figure 2: Simplified catalytic cycle for Ir-mediated borylation targeting the sterically accessible C5 position.
Protocol C: C6-Functionalization (N-Oxide Strategy)
Target: Arylation at C6. Mechanism: Directed C-H Activation via N-Oxide coordination.
Direct Pd-catalyzed arylation of pyridines often suffers from low reactivity. Converting the pyridine to a Pyridine N-oxide increases the acidity of the
Materials
-
Step 1 (Oxidation): mCPBA (1.2 equiv), DCM.
-
Step 2 (Arylation):
-
Substrate:
-
Coupling Partner: Aryl bromide (Ar-Br)
-
Catalyst:
(5 mol%) -
Ligand:
or XPhos (10 mol%) -
Base:
(2.0 equiv)[1] -
Solvent: Toluene, 110 °C.
-
-
Step 3 (Reduction): Zn dust,
(aq).
Step-by-Step Protocol
-
N-Oxidation: Dissolve
in DCM. Add mCPBA slowly at 0 °C. Warm to RT and stir overnight. Wash with to remove benzoic acid byproduct. Isolate the N-oxide. -
Arylation: In a sealed tube, combine the N-oxide (1.0 mmol), Ar-Br (1.2 mmol),
(11 mg), Ligand (22 mg), and (276 mg) in Toluene (4 mL). Degas with Argon. Heat at 110 °C for 16h. -
Reduction: Dissolve the arylated N-oxide in THF/Water (1:1). Add Zn dust (5 equiv) and
(5 equiv). Stir at RT for 2h until the N-oxide is reduced to the free pyridine.
Comparative Data & Troubleshooting
| Feature | Method A (Minisci) | Method B (Ir-Borylation) | Method C (N-Oxide Pd) |
| Target Position | C4 (Major) | C5 (Major) | C6 (Exclusive) |
| Mechanism | Radical Nucleophilic Subst. | Steric C-H Activation | Directed C-H Activation |
| Key Reagents | Pd(II), mCPBA (pre-step) | ||
| Limitations | Moderate yields; over-alkylation | High catalyst cost; air sensitive | Requires 3 steps (Ox-Coup-Red) |
| Compatibility | Good for alkyl groups | Good for halides/esters | Good for biaryls |
Critical Warning: The C3 Position
The C3 position (ortho to
-
Why? It is sterically shielded by
and electronically deactivated. -
Avoid: Standard n-BuLi lithiation. The
group makes the ring susceptible to nucleophilic attack by n-BuLi, leading to defluorination or decomposition. -
Solution: If C3 functionalization is mandatory, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C followed by an electrophile quench. LiTMP is non-nucleophilic and will deprotonate C3 (acidified by the inductive effect of
) without attacking the ring.
References
-
Ir-Catalyzed Borylation: Chotana, G. A., et al. "Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines." ACS Omega, 2022, 7, 13, 11396–11405. Link
-
Minisci Reaction: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019, 58, 13666–13699. Link
-
N-Oxide Arylation: Campeau, L.-C., & Fagnou, K. "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc., 2005, 127, 18020–18021. Link
-
Lithiation Stability: Schlosser, M. "Organometallics in Synthesis: A Manual." (Reference for LiTMP usage on sensitive substrates). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Suzuki Coupling (C3-I vs. C5-Br)
Case ID: #SC-C3I-C5Br-SELECTIVITY Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Core Directive: The Mechanistic Hierarchy
User Query: How do I selectively couple at the C3-iodo position while preserving the C5-bromo position for subsequent functionalization?
Technical Insight: In heteroaromatic systems like 3-iodo-5-bromopyridine, chemoselectivity is governed primarily by the rate of Oxidative Addition (OA) . The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).
To achieve high yield at C3 (Iodo) while retaining C5 (Bromo), your experimental design must exploit this kinetic difference. You must operate in a "Goldilocks Zone": the catalyst system must be active enough to insert into C–I but kinetically incompetent (or significantly slower) at inserting into C–Br under the chosen conditions.
The Selectivity Rule:
If you use a catalyst that is too active (e.g., bulky, electron-rich phosphines like XPhos or
Standard Operating Procedure (SOP): The "Golden Protocol"
Use this baseline protocol to establish initial selectivity. Deviate only if conversion is <10% after 4 hours.
Reagents & Stoichiometry
| Component | Equiv. | Recommendation | Function |
| Substrate | 1.0 | 3-iodo-5-bromo-heterocycle | Electrophile |
| Boronic Acid | 1.05 | Aryl-B(OH)₂ | Nucleophile (Strict stoichiometry prevents bis-coupling) |
| Catalyst | 0.03-0.05 | Pd(PPh₃)₄ | Low-activity catalyst favors I > Br selectivity |
| Base | 2.0 | Na₂CO₃ (2M aq.) | Mild base prevents dehalogenation/bis-coupling |
| Solvent | [0.2 M] | DME / Water (3:[1]1) | Standard polarity; water is essential for transmetallation |
Workflow Execution
-
Degassing (Critical): Charge solid reagents (Substrate, Boronic Acid, Pd catalyst) into the reaction vessel. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.[2]
-
-
Solvent Addition: Add sparged DME and degassed 2M Na₂CO₃ solution via syringe.
-
Temperature Control: Heat to 60°C (Oil bath temperature).
-
Warning: Do not reflux (80°C+) initially. Higher temperatures increase the rate of C–Br insertion.
-
-
Monitoring: Check HPLC/TLC at 2 hours.
-
Target: Disappearance of Starting Material (SM) and appearance of Mono-product.
-
Stop Condition: If Bis-product > 5%, cool immediately.
-
Troubleshooting Guide & FAQs
Issue A: "I am seeing significant amounts of Bis-Coupled product (C3 & C5)."
Diagnosis: Your catalytic system is "too hot" (too active). Corrective Actions:
-
Switch Ligand: If using SPhos, XPhos, or
, switch to or dppf . Electron-rich ligands facilitate OA into the stronger C–Br bond. -
Lower Temperature: Reduce reaction temperature from 80°C to 40–50°C .
-
Check Stoichiometry: Ensure you are not using excess boronic acid (>1.1 eq).
Issue B: "The reaction stalls. C3-I is not fully consumed."
Diagnosis: Catalyst deactivation or insufficient activation energy. Corrective Actions:
-
Base Swap: Switch from Na₂CO₃ to K₂CO₃ or Cs₂CO₃ . Larger cations often improve solubility and base strength slightly without being as aggressive as alkoxides.
-
Solvent Modification: Switch to THF/Water or Dioxane/Water .
-
Add Promoter: Add 10 mol% free
. This stabilizes the Pd(0) species and prevents "palladium black" precipitation, extending catalyst life.
Issue C: "I see 'M-I' mass peaks (Protodehalogenation/De-iodination)."
Diagnosis: The iodine is being replaced by hydrogen instead of the aryl group. Corrective Actions:
-
Remove Alcohol: If using Ethanol/Methanol, stop. Alcohols act as hydride sources via
-hydride elimination from Pd-alkoxides. Use DMF or Toluene if solubility allows. -
Avoid Strong Bases: Do not use KOtBu or NaOEt.
-
Water Content: Ensure sufficient water is present. Anhydrous conditions can sometimes favor dehalogenation pathways if the transmetallation step is slow.
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for optimizing selectivity based on the specific failure mode observed.
Caption: Decision tree for optimizing chemoselectivity in di-halogenated Suzuki couplings.
References
-
Handy, C. J., & Zhang, Y. (2006). "Chemoselective Cross-Coupling of Dihaloheterocycles." Organic Preparations and Procedures International. Link Citation for general hierarchy of oxidative addition in heterocycles.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link Foundational text on mechanism and rate-determining steps.
-
Lutz, M. R., et al. (2017). "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends." Reaction Chemistry & Engineering. Link Detailed analysis of C3 vs C5 electronic effects and catalyst influence.
-
Schreiner, T., et al. (2025). "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates." Graz University of Technology / Elsevier. Link Recent evidence on sequential coupling strategies and hydrolysis side-reactions.
Sources
Preventing protodehalogenation side reactions in pyridine cross-coupling
A Guide to Preventing Protodehalogenation Side Reactions
Welcome to the Technical Support Center for Pyridine Cross-Coupling. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions involving pyridine scaffolds. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you minimize protodehalogenation and maximize the yield of your desired products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. We provide potential causes and actionable solutions based on established chemical principles and field-proven insights.
Issue 1: High Levels of Protodehalogenated Pyridine Detected
You observe a significant amount of the starting halopyridine being converted to the corresponding unsubstituted pyridine, indicating a dominant protodehalogenation side reaction.
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. A ligand that does not sufficiently promote reductive elimination of the desired product can lead to an increased lifetime of intermediates that are susceptible to protodehalogenation.
-
Solution: Switch to bulkier, more electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other biaryl phosphine ligands are known to accelerate the desired C-C or C-N bond-forming reductive elimination, outcompeting the protodehalogenation pathway.[1][2] N-heterocyclic carbene (NHC) ligands can also be effective.[1]
-
-
Inappropriate Base Selection: The base is essential for the catalytic cycle, but a strong or unsuitable base can promote the formation of palladium-hydride (Pd-H) species, which are key culprits in protodehalogenation.[1][2]
-
Solution: Screen a panel of weaker inorganic bases. Instead of strong alkoxide bases like NaOtBu, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] The choice of base can significantly impact the reaction outcome, and optimization is often necessary.
-
-
Problematic Solvent: Certain solvents can act as a source of hydrogen, facilitating the formation of Pd-H species. Protic solvents or those with labile hydrogens can be particularly problematic.
-
Presence of Water: While some cross-coupling reactions tolerate or even require a certain amount of water, excess water can serve as a proton source, leading to increased protodehalogenation.[1]
-
Solution: Ensure the use of anhydrous solvents and reagents. If an aqueous base is required, carefully control the amount of water present. In some cases, using anhydrous conditions can suppress the side reaction.
-
Issue 2: Reaction is Sluggish or Fails to Reach Completion, Leading to Side Products
A slow reaction rate can provide a larger window of opportunity for side reactions like protodehalogenation to occur.
Potential Causes & Solutions:
-
Slow Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the halopyridine to the Pd(0) center, may be slow, particularly with less reactive chloro-pyridines.[1]
-
Solution: Increase the reaction temperature cautiously. A higher temperature can accelerate the oxidative addition step.[1] Alternatively, consider using a more active pre-catalyst that readily forms the active Pd(0) species.[1] Buchwald's G3 or G4 precatalysts are excellent options for challenging couplings.[4]
-
-
Slow Transmetalation: The transfer of the organic group from the coupling partner (e.g., boronic acid) to the palladium center can be the rate-limiting step.[1]
-
Solution: Ensure the high purity and reactivity of your coupling partner. For Suzuki reactions, using highly active and stable boronic acids or esters can promote a faster forward reaction.[1] In some cases, the addition of a co-catalyst, such as a copper salt in Stille couplings, can accelerate transmetalation.[3]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][5]
-
Solution: Employ specialized ligands that are designed to be effective for heteroaromatic substrates. Buchwald's biaryl phosphine ligands are often successful in these cases.[1] For pyridines with N-H groups, protection of the nitrogen with a suitable group (e.g., Boc, SEM) can prevent catalyst inhibition and unwanted side reactions.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about protodehalogenation in pyridine cross-coupling reactions.
Q1: What is protodehalogenation?
A1: Protodehalogenation is a side reaction in cross-coupling where the halogen atom on the starting material (in this case, a halopyridine) is replaced by a hydrogen atom. This results in the formation of an undesired, reduced byproduct instead of the intended cross-coupled product, thereby lowering the overall yield of the desired molecule.[1]
Q2: What is the primary mechanism of protodehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the pyridine group attached to the palladium, yielding the protodehalogenated pyridine and regenerating the palladium catalyst.[1]
Q3: Which halopyridines are most susceptible to protodehalogenation?
A3: The tendency for protodehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Pyridine iodides are the most prone to this side reaction. Additionally, the position of the halogen on the pyridine ring is critical. Due to the electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, halogens at these positions are more susceptible to both the desired cross-coupling and the undesired protodehalogenation.[6][7]
Q4: How does the choice of boronic acid or ester influence protodehalogenation in Suzuki couplings?
A4: While the halopyridine is the primary factor, a slow transmetalation step involving the organoboron reagent can increase the likelihood of competing side reactions like protodehalogenation. Therefore, using highly active and stable boronic acids or esters can help minimize this side reaction by promoting a faster desired reaction.[1]
Visualizing the Catalytic Pathways
To better understand the competition between the desired cross-coupling and the undesired protodehalogenation, the following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.
Figure 1. Competing pathways in pyridine cross-coupling. The desired catalytic cycle (green) competes with the protodehalogenation pathway (red) initiated by the formation of a Pd-H species.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates. It incorporates best practices to minimize protodehalogenation.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with nitrogen or argon three times.
-
Addition of Reagents: Add the catalyst solution to the Schlenk flask via syringe under a positive pressure of inert gas. Add an additional 3 mL of anhydrous 1,4-dioxane to the reaction mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Summary of Key Parameters and Their Influence
| Parameter | To Favor Cross-Coupling | To Minimize Protodehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Bulky, electron-rich | Promotes faster reductive elimination of the desired product.[1][2] |
| Base | Optimized for substrate | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃) | Reduces the formation of Pd-H species.[1][2] |
| Solvent | Aprotic (e.g., Dioxane, Toluene) | Aprotic | Avoids providing a source of hydrogen for Pd-H formation.[1][3] |
| Temperature | Optimized for rate | As low as feasible for good conversion | Higher temperatures can sometimes favor side reactions.[1] |
| Water Content | Minimal/Controlled | Anhydrous conditions | Water can be a proton source for protodehalogenation.[1] |
References
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019, October 7). Reddit. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2024, August 10). ACS Publications. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). NCBI. Available at: [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026, January 7). Oreate AI. Available at: [Link]
-
Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC. (2025, November 28). NCBI. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). NCBI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. (2022, October 21). Wiley Online Library. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). NCBI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.). NCBI. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. (2022, November 17). NCBI. Available at: [Link]
-
Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class - NIST Technical Series Publications. (n.d.). NIST. Available at: [Link]
-
Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC. (n.d.). NCBI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald触媒・配位子 [sigmaaldrich.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
Purification methods for separating mono- and di-coupled pyridine products
Technical Support Center: Pyridine Derivative Purification Ticket ID: PYR-SEP-001 Subject: Troubleshooting Separation of Mono- and Di-Coupled Pyridine Products Assigned Specialist: Senior Application Scientist, Separation Technologies
Overview: The Pyridine Paradox
Welcome to the Separation Science Helpdesk. You are likely here because your Suzuki, Stille, or Negishi coupling on a di-halogenated pyridine scaffold resulted in a mixture of starting material, mono-coupled intermediate, and di-coupled byproduct.
Pyridine derivatives present a "double threat" in purification:
-
The Basicity Problem: The nitrogen lone pair interacts with acidic silanols on silica gel, causing severe tailing (streaking) that masks separation.
-
The Lipophilicity Trap: In many coupling reactions, the mono- and di-substituted products possess similar LogP values, resulting in overlapping Rf values on Normal Phase (NP) silica.
This guide provides self-validating protocols to resolve these specific issues.
Module 1: Troubleshooting Tailing on Silica (Normal Phase)
User Question: "My TLC shows distinct spots, but when I run the flash column, the peaks broaden and co-elute. How do I stop the streaking?"
Technical Diagnosis: This is a classic "Silanol Effect." Standard silica gel (pH ~5.0) has acidic hydroxyl groups on its surface. The basic nitrogen of your pyridine product hydrogen-bonds to these sites, causing it to "drag" through the column rather than partition cleanly.
The Protocol: Amine Modification Do not simply add base to your sample. You must modify the entire stationary phase environment.
-
The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .
-
The "Pre-Wash" Method (Recommended for difficult separations):
-
Equilibrate your silica column with 2% TEA in Hexane (or Heptane) for 3 Column Volumes (CV).
-
Why? This saturates the acidic silanol sites with TEA before your product touches the column.
-
Run your gradient as normal (e.g., Hexane/EtOAc), but maintain 0.5% TEA in the organic mobile phase throughout the run.
-
-
The "Mobile Phase" Method (Standard):
-
Add 1% TEA or 1% NH₄OH directly to the polar solvent bottle (e.g., Ethyl Acetate or DCM).
-
Warning: Do not use TEA with DCM if you expect to leave the product in solution for days; it can form quaternary ammonium salts over time.
-
Validation Check:
-
Run a TLC of your crude mixture using the exact modified solvent system (e.g., 1% TEA in 20% EtOAc/Hex).
-
Pass Criteria: The spots should be compact circles, not ovals or streaks.
Module 2: Separating Mono- vs. Di-Coupled Products (Reverse Phase)
User Question: "My mono- and di-coupled products have an Rf difference of < 0.1 on silica, even with modifiers. How do I separate them?"
Technical Diagnosis: When Normal Phase (polarity-based) separation fails, you must switch to hydrophobicity-based separation (Reverse Phase C18). The addition of a second aryl group (in the di-coupled product) significantly alters the molecule's interaction with the C18 chains, often more than it alters polarity on silica.
The Protocol: pH-Switched Reverse Phase (RP-HPLC/Flash) Pyridine retention on C18 is heavily dependent on pH. You must choose a pH where your molecule is in a single state (neutral or ionized).
-
Option A: Low pH (Formic Acid/TFA, pH ~2-3)
-
State: Pyridines are protonated (Py-H⁺).[1]
-
Effect: Increases water solubility, elutes faster.
-
Selectivity: Often compresses the separation between mono- and di-products because the positive charge dominates the interaction.
-
Use when: Your impurities are non-basic (they won't shift, your product will).
-
-
Option B: High pH (Ammonium Bicarbonate/Ammonia, pH ~9-10) [RECOMMENDED]
-
State: Pyridines are neutral (Free Base).
-
Effect: Maximizes hydrophobic interaction with the C18 stationary phase.
-
Selectivity: The Di-coupled product (more hydrophobic) will retain significantly longer than the Mono-coupled product .
-
Column Requirement: Ensure your C18 column is rated for High pH (e.g., C18-hybrid or polymer-based).
-
Data: Modifier Impact on Selectivity
| Modifier | pH | Species State | Retention (Mono) | Retention (Di) | Resolution Strategy |
| 0.1% Formic Acid | ~2.7 | Ionized (Polar) | Weak | Weak | Poor for hydrophobic separation. |
| 10mM NH₄HCO₃ | ~8.0 | Neutral | Moderate | Strong | Excellent (Hydrophobicity dominates). |
| 0.1% NH₄OH | ~10.5 | Neutral | Moderate | Strong | Excellent (Max retention). |
Module 3: Scalability & Bulk Separation (Non-Chromatographic)
User Question: "I have 50g of crude material. Chromatography is too expensive. Is there a chemical workup method?"
Technical Diagnosis: Chromatography is linear; extraction is exponential. You can exploit the subtle pKa differences between mono- and di-substituted pyridines, or their solubility differences as salts.
The Protocol: Selective Salt Formation & Precipitation Di-substituted pyridines (especially with steric bulk at the 2,6-positions) often form salts that are less soluble in organic solvents than their mono-substituted counterparts.
-
Dissolution: Dissolve crude mixture in a non-polar solvent (e.g., Toluene or Diethyl Ether).
-
Salt Formation:
-
Bubble dry HCl gas or add HCl in Dioxane dropwise.
-
Observation: The Pyridine-HCl salts will precipitate.
-
-
Fractional Crystallization:
-
Heat the suspension until the solid dissolves (add minimal MeOH if necessary).
-
Cool slowly.[2] The Di-coupled product (often more symmetrical and crystalline) frequently precipitates first.
-
Filter the solid (Di-product salt). The filtrate contains the Mono-product salt.
-
-
Regeneration:
-
Take the solid, suspend in water/DCM, and adjust pH to >10 with NaOH.
-
Extract the free base.[2]
-
Validation Check:
-
Take a small aliquot of the precipitate and the filtrate.
-
Free-base them in a vial (add water/NaOH/DCM).
-
Run TLC.[3][4] If the precipitate is enriched >90% in one component, proceed with bulk processing.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your mixture's behavior.
Caption: Decision tree for selecting purification modality based on tailing severity, Rf resolution, and reaction scale.
References
-
Teledyne ISCO. (2012).[3] RediSep Neutral Alumina Column Purification of High pKa Compounds. Application Note AN75. Link
-
BenchChem. (2025).[2][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link
-
Beller, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Link
-
Teledyne ISCO. (2012).[3] Purine and Related Compound Purification Strategies. Application Note AN59. Link
Sources
Technical Support Center: Minimizing Hydrolysis of Trifluoromethyl Groups Under Basic Conditions
Welcome to the technical support center for chemists, researchers, and drug development professionals. The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] However, its remarkable stability is not absolute. Under certain basic conditions, this robust group can undergo hydrolysis, compromising yields and generating unwanted byproducts. This guide provides in-depth, field-proven insights to help you navigate this challenge, explaining the "why" behind experimental choices to ensure the integrity of your CF3-containing molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of the trifluoromethyl group.
Q1: Why is the trifluoromethyl group susceptible to hydrolysis under basic conditions?
While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, the CF3 group's unique electronic nature creates a vulnerability. The three highly electronegative fluorine atoms polarize the C-F bonds, inducing a significant partial positive charge on the central carbon atom. This makes the carbon an attractive target for nucleophiles, such as the hydroxide ion (OH⁻), which is prevalent in basic aqueous solutions.
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxide ion attacks the electrophilic carbon, leading to the sequential displacement of fluoride ions. This process ultimately converts the trifluoromethyl group into a carboxylic acid (-COOH) or its conjugate base, the carboxylate (-COO⁻).[6] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids.[6][7]
Q2: What are the primary factors that influence the rate of CF3 hydrolysis?
Several experimental parameters dictate the rate and extent of hydrolysis. Understanding these factors is the first step toward minimizing degradation.
-
Base Strength: Stronger bases, particularly hydroxide sources like NaOH and KOH, significantly accelerate hydrolysis. The higher concentration of the hydroxide nucleophile increases the rate of attack on the CF3 carbon.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the nucleophilic attack to overcome the strength of the C-F bond.[7]
-
Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate in the hydrolysis mechanism and stabilize the leaving fluoride ions, thereby promoting the reaction. Aprotic solvents like THF, DMF, or acetonitrile are generally preferred.[6]
-
Molecular Structure: The electronic properties of the molecule itself play a significant role. Electron-withdrawing groups on an aromatic ring can exacerbate the electrophilic nature of the CF3 carbon, making it more susceptible to attack. Conversely, electron-donating groups can mitigate this effect.[8]
Q3: Which bases are considered "safer" for reactions involving CF3-containing compounds?
To minimize hydrolysis, the use of weaker, non-nucleophilic bases is highly recommended. These bases are strong enough to deprotonate the desired site for your reaction but are less likely to attack the CF3 group directly.
-
Carbonates: Inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic for many coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other base-mediated transformations but exhibit low nucleophilicity.[9]
-
Organic Amines: Hindered, non-nucleophilic organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be effective, particularly in non-aqueous conditions.
-
Metal Alkoxides: In anhydrous conditions, sterically hindered alkoxides like potassium tert-butoxide (KOt-Bu) can be used, but temperature control is crucial as they are very strong bases.[9]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Issue 1: My HPLC/LC-MS analysis shows a new peak corresponding to the hydrolyzed product (Ar-COOH). What is the first thing I should check?
The appearance of a carboxylic acid byproduct is a clear indicator of CF3 hydrolysis.[6]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for CF3 hydrolysis.
-
Analyze Your Base: The most common culprit is the use of a strong hydroxide base. If you are using NaOH, KOH, or LiOH, this is the most likely cause.
-
Examine the Temperature: Even with a milder base, high temperatures can promote hydrolysis.[7] If your protocol involves heating, this is a key factor to address.
-
Evaluate Your Solvent: The presence of water, even as a co-solvent, can facilitate hydrolysis. Ensure your solvents are anhydrous if the reaction chemistry allows.[6]
Issue 2: My desired reaction requires a strong base. How can I perform the reaction without degrading the CF3 group?
When a strong base is unavoidable (e.g., for certain deprotonations or eliminations), the strategy shifts from avoiding a strong base to controlling the reaction conditions to disfavor hydrolysis.
-
Strict Temperature Control: Perform the reaction at the lowest possible temperature. Often, deprotonations can be carried out at -78 °C (dry ice/acetone bath), a temperature at which the rate of CF3 hydrolysis is negligible.
-
Anhydrous Aprotic Solvents: The use of solvents like anhydrous THF or diethyl ether is non-negotiable. These solvents do not participate in hydrolysis and can help to suppress it.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or rapid LC-MS analysis) and quench it as soon as the starting material is consumed. Prolonged exposure to strong base, even at low temperatures, increases the risk of side reactions.
-
Inverse Addition: Add the substrate slowly to a solution of the base at low temperature. This ensures that the substrate is never in an environment with a large excess of base.
Issue 3: I am performing a Suzuki coupling on a trifluoromethyl-substituted aryl halide and observing defluorination. What should I change?
This is a common issue. While Suzuki couplings are palladium-catalyzed, they require a base for the transmetalation step. The choice of base is critical.
Recommended Conditions for Suzuki Coupling on Ar-CF3 Substrates:
| Parameter | Recommended | Rationale |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | These provide sufficient basicity for the catalytic cycle without being nucleophilic enough to attack the CF3 group. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O | While water is required, minimizing its amount and using a weaker base mitigates hydrolysis risk. |
| Temperature | 80-100 °C | This is a typical temperature range. Avoid excessively high temperatures if possible. Monitor for byproduct formation. |
| Reaction Time | Monitor closely | Aim for the shortest time required for completion to minimize exposure to basic, aqueous conditions at high temperature. |
Part 3: Experimental Protocols
This section provides detailed methodologies for common procedures.
Protocol 1: General Screening for Optimal Base/Solvent in a Test Reaction
This protocol allows you to quickly identify conditions that preserve the CF3 group while promoting your desired reaction.
Objective: To determine the best base and solvent combination that maximizes the yield of the desired product while minimizing the formation of the hydrolyzed byproduct.
Methodology:
-
Setup: Arrange a series of parallel reaction vials. To each vial, add your trifluoromethyl-containing starting material (1.0 eq) and any other necessary reagents (e.g., coupling partner, catalyst).
-
Variable Addition:
-
To separate sets of vials, add different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA) (2.0-3.0 eq).
-
To each base set, add different anhydrous solvents (e.g., Dioxane, Toluene, DMF, Acetonitrile).
-
-
Execution:
-
Seal the vials, purge with an inert gas (N₂ or Ar), and place them in a temperature-controlled heating block set to your target reaction temperature (e.g., 90 °C).
-
Stir the reactions for a predetermined time (e.g., 4, 8, 12, or 24 hours).
-
-
Analysis:
-
After the specified time, cool the reactions to room temperature.
-
Take a small aliquot from each vial, dilute it, and analyze by LC-MS.
-
Quantify the ratio of the desired product to the hydrolyzed byproduct (Ar-COOH).
-
Caption: Workflow for base and solvent screening.
References
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
-
Reist, U., Haag, R., & Kuhn, U. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 65(6), 1037-1043. [Link]
-
El-Mallah, N. M., Senior, S. A., Nabil, G. M., Ramadan, M. Sh., & Hamed, E. A. (2012). Micellar Characters for Hydrolysis of Benzotrifluoride Derivative in Acetonitrile-Water Mixtures. Journal of Dispersion Science and Technology, 33(6), 834-840. [Link]
-
Wikipedia. (2023). Trifluoromethylation. [Link]
-
Wikipedia. (2023). Trifluoromethyl group. [Link]
-
Gao, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6699. [Link]
-
Ni, K., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 983-986. [Link]
-
Zhu, W., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(9), 1536-1555. [Link]
-
O'Hagan, D. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 3(8), 2545-2564. [Link]
-
Lalevée, J., et al. (2019). Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. ACS Catalysis, 9(10), 9135-9141. [Link]
-
Pervin, Z., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
-
Chemistry LibreTexts. (2023). Relative Strengths of Acids and Bases. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. advanceseng.com [advanceseng.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Separation of Regioisomers in Pyridine Functionalization
Welcome to the technical support center for the chromatographic separation of pyridine regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Here, we will address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Troubleshooting Guide
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a frequent challenge when analyzing basic compounds like pyridine derivatives.[1][2] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a "tailing" effect.[2] Other contributing factors can include column overload, physical issues like dead volume in the system, or a mismatch between the sample solvent and the mobile phase.[1]
Experimental Protocol: Systematic Approach to Reducing Peak Tailing
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to a range of 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer).[1][2]
-
Rationale: At this low pH, the residual silanol groups on the silica surface are protonated, minimizing their ionic interaction with the protonated pyridine analyte.[1][2] It's important to note that if you are using acetonitrile (ACN) in a gradient, phosphate buffers can precipitate at high ACN concentrations.[1]
-
-
Incorporate a Competing Base:
-
Column Selection:
-
Action: Switch to a modern, high-purity (Type B) silica column, an end-capped column, or a column with a different stationary phase chemistry (e.g., polymer-based).
-
Rationale: End-capped columns have their residual silanols chemically bonded with an inert compound, reducing their availability for secondary interactions.[2] High-purity silica columns have a lower concentration of metal contaminants and active silanol sites.[1]
-
Issue 2: Poor Resolution and Co-elution of Regioisomers
Q2: My pyridine regioisomers are co-eluting or have very poor resolution. How can I improve their separation?
A: Achieving baseline separation of regioisomers is often challenging due to their very similar physical and chemical properties. Improving resolution requires a systematic optimization of selectivity, efficiency, and retention factor.[1][3]
Strategies for Enhancing Resolution:
-
Optimize Selectivity (Highest Impact):
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the elution order due to different solvent properties.[1]
-
Adjust Mobile Phase pH: Minor changes in pH can influence the ionization state of the pyridine derivatives, which can significantly affect their retention and selectivity.[1][4]
-
Change Stationary Phase: If you are using a standard C18 column, consider a phenyl, cyano, or polar-embedded phase.[1] These alternative stationary phases can offer different interaction mechanisms, such as π–π interactions, which can be beneficial for separating aromatic positional isomers.[5]
-
-
Increase Efficiency:
-
Use a Longer Column: Doubling the column length can increase resolution by approximately 40%, but this will also increase the analysis time.[1]
-
Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency but require a UHPLC system capable of handling the resulting higher backpressures.[1]
-
-
Adjust Retention Factor:
-
Modify Solvent Strength: Decreasing the amount of organic solvent in the mobile phase will increase the retention time of all compounds, allowing more time for the column to perform the separation.[1]
-
Workflow for Improving Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
Handling moisture sensitivity in lithiation of halogenated pyridines
👋 Welcome to the Support Center
You are likely here because your lithiation yield is inconsistent, or you have isolated a regioisomer you didn't expect. In the lithiation of halogenated pyridines, two invisible enemies often look identical: moisture (which quenches the base) and "Halogen Dance" (which rearranges the anion).
This guide is not a textbook. It is a field manual designed to help you distinguish between these failures and execute high-fidelity halogen-metal exchange reactions.
🔬 Part 1: The Zero-Moisture Standard (Pre-Reaction Diagnostics)
The Issue: "Dry" solvent from a bottle is rarely dry enough for sensitive organolithium chemistry. For halogen-metal exchange, water content >10 ppm can be catastrophic, not just by quenching
Defining "Dry"
| Grade | Water Content (ppm) | Suitability for Lithiation |
| HPLC Grade | ~100-200 ppm | ❌ Critical Failure |
| "Anhydrous" (Commercial) | <50 ppm | ⚠️ Risky (Variable batch-to-batch) |
| Lithiation Grade | <10 ppm | ✅ Required |
Protocol: The Molecular Sieve Method
Distillation over sodium/benzophenone is the classic standard, but static drying over activated sieves is often superior for reaching single-digit ppm levels without introducing reactive ketyls.
Step-by-Step Activation:
-
Select: Use 4Å molecular sieves (beads, not powder).
-
Bake: Heat at 300°C for 12 hours under high vacuum (or in a muffle furnace, then cool in a desiccator).
-
Store: Add activated sieves (20% m/v) to the solvent bottle.
-
Wait: Allow to stand for 48 hours before use. Do not stir (stirring grinds the sieves, creating dust).
The Inert Gas Manifold (Schlenk) Setup
You must establish a unidirectional flow of inert gas. Diffusion is your enemy.
Figure 1: Critical gas flow path. Ensure the oil bubbler shows positive pressure at all times to prevent back-diffusion of atmospheric moisture.
🧪 Part 2: Reagent Integrity (The Titration)
The Issue: You calculated 1.1 equivalents of
Protocol: The 1,10-Phenanthroline Titration (Watson-Eastham)
This is the most distinct visual endpoint method.
Materials:
-
1,10-Phenanthroline (approx 5-10 mg)
-
Dry THF (5 mL)
-
Standardized alcohol (e.g., sec-butanol or menthol, 1.0 M in xylene)
Workflow:
-
Dissolve phenanthroline in dry THF under Argon.
-
Add a few drops of the organolithium to be tested.
-
Observation: Solution turns Deep Rust-Red (Charge transfer complex formed).
-
-
Titrate with the standard alcohol solution dropwise.
-
Endpoint: Sharp transition from Red
Colorless .
Calculation:
⚙️ Part 3: The Lithiation & The "Halogen Dance"[1][2][3]
The Issue: Users often confuse moisture quenching with the "Halogen Dance" (HD).
-
Moisture Issue: You get protonated starting material (Hydrolysis).
-
Halogen Dance: You get the wrong regioisomer.
In halogenated pyridines, the C-Li bond is labile. The kinetic product (formed where the halogen was) can "dance" to a more thermodynamically stable position via intermolecular halogen transfer.
Mechanism: Kinetic vs. Thermodynamic Control
Figure 2: The Halogen Dance pathway.[1] To get the Kinetic Product (C3), you must keep the temperature low and trap quickly. If the system warms or the electrophile is slow, the lithium migrates to the more stable C4 position.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Recovery of Starting Material | Moisture Quench | 1. Bake glassware >4 hrs.2. Titrate organolithium.3.[2] Check inert gas lines for leaks.[3] |
| Wrong Regioisomer | Halogen Dance | 1. Lower temperature (-78°C to -100°C).2. Use "In-situ" trapping (mix electrophile with base if compatible).3. Switch solvent to Et₂O (slower isomerization than THF). |
| Wurtz Coupling (Dimer) | Alkyl Halide buildup | 1. Use |
| Low Yield (Dark Tarry Mix) | Decomposition | 1. Pyridyl-lithiums are thermally unstable. Never let warm above -60°C before quenching. |
❓ Part 4: Frequently Asked Questions (FAQ)
Q: Can I use a syringe that was oven-dried but cooled in air? A: No. As glass cools, it contracts, drawing in ambient air. If that air is humid, a monolayer of water adsorbs to the glass instantly. Cool your glassware inside a desiccator or, preferably, assemble it hot and cool it under a stream of Argon.
Q: My reaction turns black immediately upon adding n-BuLi. Is this bad? A: Not necessarily. Pyridyl-lithium species are often deeply colored (red/brown/black) due to charge delocalization. However, if it turns black and you recover starting material, you likely had a moisture quench that generated heat (exotherm), causing decomposition.
Q: Why do you recommend t-BuLi over n-BuLi for some exchanges?
A: For iodine/bromine exchange,
📚 References
-
Standardization of Organolithium Reagents: Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165–168. Link
-
Halogen Dance Mechanism: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007 , 36, 1046–1057. Link
-
Solvent Drying Efficiency: Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010 , 75, 8351–8354. Link
-
Lithiation of Halogenated Pyridines: Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 2005 , 44, 376–393. Link
Sources
Validation & Comparative
A Comparative Stability Analysis for Medicinal Chemistry: 2-Trifluoromethyl-Pyridine vs. 2-Chloro-Pyridine
A Senior Application Scientist's Guide to Selecting the Right Building Block
For researchers, scientists, and professionals in drug development, the selection of heterocyclic building blocks is a critical decision that profoundly impacts a drug candidate's stability, reactivity, and metabolic fate. Among the most common scaffolds, substituted pyridines are ubiquitous. This guide provides an in-depth, data-driven comparison of two workhorse building blocks: 2-(Trifluoromethyl)pyridine and 2-Chloropyridine. We will move beyond surface-level properties to explore the causal relationships between their structures and their performance in contexts relevant to pharmaceutical development.
Physicochemical Properties: A Head-to-Head Comparison
The initial characterization of any building block begins with its fundamental physicochemical properties. These parameters influence solubility, formulation, and interaction with biological systems.
| Property | 2-Chloropyridine | 2-(Trifluoromethyl)pyridine | Rationale & Implication |
| Molecular Weight | 113.54 g/mol [1] | 147.10 g/mol [2] | The CF3 group adds significant mass, a key consideration for ligand efficiency metrics. |
| Boiling Point | 166-170 °C[3][4] | 139-141 °C[2] | 2-CF3-pyridine is more volatile despite its higher mass, likely due to weaker intermolecular forces. |
| Density | ~1.20 g/mL at 25 °C[1][5] | ~1.28 g/mL at 25 °C[2] | The dense fluorine atoms increase the overall density of the trifluoromethyl-substituted compound. |
| pKa (Conjugate Acid) | 0.49[4][6] | ~0.60 (Predicted)[7] | The potent electron-withdrawing nature of the CF3 group makes the pyridine nitrogen significantly less basic than in 2-chloropyridine. This can be critical for avoiding off-target interactions with aminergic GPCRs or ion channels. |
| LogP | 1.22[1] | Not explicitly found, but expected to be higher than 2-Cl-Py | The lipophilicity imparted by the CF3 group is a well-established strategy to enhance membrane permeability and target engagement, though it must be balanced to maintain adequate solubility.[8] |
| Solubility in Water | Slightly soluble (27 g/L)[4][6] | Soluble in most organic solvents[7] | While specific water solubility data for 2-CF3-pyridine is sparse, its increased lipophilicity suggests lower aqueous solubility compared to its chloro-counterpart. |
Core Stability Analysis: Chemical and Metabolic Durability
Stability is not a monolithic concept. It must be assessed under the specific stresses a molecule will encounter, from the synthetic reaction flask to the metabolic machinery of the human body.
Chemical Stability: Bond Strength and Reactivity
C-X Bond Strength: The most striking difference lies in the inherent strength of the substituent bond. The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of approximately 115 kcal/mol in trifluoromethylbenzene. In contrast, the C-Cl bond in chlorobenzene has a BDE of around 96 kcal/mol. This fundamental difference underpins the superior thermal and chemical robustness of the trifluoromethyl group.
-
Thermal Stability : The 2-CF3 pyridine scaffold is exceptionally resistant to thermal degradation due to the high C-F bond energy.[9] Conversely, 2-chloropyridine, while stable under normal storage conditions, can decompose under high heat to produce hazardous byproducts like hydrogen chloride and phosgene.[10][11]
-
Hydrolytic Stability : 2-chloropyridine is generally resistant to hydrolysis under standard environmental conditions.[1] However, it can be forced to hydrolyze at elevated temperatures (e.g., 150°C) in the presence of a strong base.[12] The trifluoromethyl group is famously stable and generally non-hydrolyzable, a key reason for its prevalence in pharmaceuticals.[13] While rare instances of CF3 group hydrolysis exist under specific activating conditions, it is not a typical degradation pathway for this moiety on a pyridine ring.[13]
Reactivity in Cross-Coupling: A Double-Edged Sword
In synthetic chemistry, stability must be balanced with useful reactivity. Both building blocks are extensively used in palladium-catalyzed cross-coupling reactions, but their performance profiles differ significantly.
-
2-Chloropyridine : As an electrophile, it is often less reactive than its bromo or iodo counterparts.[14] More critically, the lone pair on the pyridine nitrogen, positioned alpha to the reaction center, can act as a ligand for the metal catalyst, leading to catalyst inhibition or deactivation.[15][16] This phenomenon, often called the "2-pyridyl problem," can result in sluggish or failed reactions, necessitating carefully optimized conditions, specialized ligands (like SPhos), or more reactive coupling partners.[17][18]
-
2-(Trifluoromethyl)pyridine : The powerful electron-withdrawing effect of the CF3 group modulates the electronic properties of the pyridine ring.[8] While this can deactivate the ring towards certain reactions, it also lessens the basicity of the nitrogen, which can mitigate catalyst inhibition. The CF3 group itself is typically a spectator, valued for the properties it imparts to the final molecule rather than its direct participation in coupling reactions.
Metabolic Stability: The Trifluoromethyl Advantage
For drug development professionals, metabolic stability is paramount. Here, the 2-CF3 pyridine building block offers a decisive advantage.
The trifluoromethyl group is a premier "metabolic blocker."[19] The primary route of metabolism for many drug molecules is oxidation by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond. By replacing a metabolically vulnerable methyl group or hydrogen atom with a CF3 group, chemists can effectively shield that position from enzymatic attack.[20][21] The extreme strength of the C-F bond makes it highly resistant to oxidative cleavage by CYPs.[19] This can lead to:
-
Longer drug half-life
-
Improved bioavailability
-
A more predictable pharmacokinetic profile [19]
Conversely, the C-Cl bond is more susceptible to metabolic processes, including oxidative dehalogenation. While halogenation can slow microbial degradation compared to an unsubstituted pyridine, it does not offer the same robust metabolic shield as a trifluoromethyl group.[4]
Experimental Protocols for Stability Assessment
Trustworthy data is the bedrock of good science. The following protocols provide self-validating systems for comparing the stability of drug candidates derived from these building blocks.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This experiment determines the rate of drug clearance by key metabolic enzymes.
Objective: To quantify the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound and positive control (e.g., a rapidly metabolized drug like Verapamil) in DMSO.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-warm the plate to 37°C for 10 minutes.
-
Initiate the reaction by adding pre-warmed HLM (final protein concentration 0.5 mg/mL) and the NADPH solution.
-
Incubate at 37°C with shaking.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. The 0-minute sample serves as the initial concentration baseline.[19]
-
-
Sample Processing & Analysis:
-
Seal and centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.[19]
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent drug concentration.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Diagram: Workflow for Microsomal Stability Assay
Caption: Decision guide for selecting the appropriate building block.
Conclusion
While both 2-chloropyridine and 2-(trifluoromethyl)pyridine are invaluable building blocks, they offer distinct stability profiles. 2-Chloropyridine provides a versatile, reactive handle suitable for many synthetic applications. However, its true value is realized when contrasted with 2-(trifluoromethyl)pyridine, which provides exceptional chemical and, most importantly, metabolic stability. The CF3 group's ability to act as a robust metabolic shield is a powerful tool in modern medicinal chemistry, often justifying its selection in lead optimization campaigns. The ultimate choice should be data-driven, weighing the synthetic requirements against the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.
References
Click to expand
- Vertex AI Search. (n.d.). What is 2-Fluoro-6-(trifluoromethyl)
-
PubChem. (n.d.). 2-Chloropyridine | C5H4ClN | CID 7977. Retrieved February 22, 2026, from [Link]
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Retrieved February 22, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. Retrieved February 22, 2026.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine(368-48-9). Retrieved February 22, 2026.
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296. Retrieved February 22, 2026, from [Link]
- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1)MSDS Melting Point Boiling Density Storage Transport. Retrieved February 22, 2026.
- Cooper, A. K., Greaves, M. E., Donohoe, W., Burton, P. M., Ronson, T. O., Kennedy, A. R., & Nelson, D. J. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Advances.
-
Alpha Chemika. (n.d.). 2-CHLOROPYRIDINE For Synthesis. Retrieved February 22, 2026, from [Link]
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 22, 2026.
- Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Industrial & Engineering Chemistry Research.
- Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic Letters.
- Amornraksa, K., et al. (2013). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules.
- Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing.
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved February 22, 2026, from [Link]
- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine. Retrieved February 22, 2026.
- Benchchem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Retrieved February 22, 2026.
- Benchchem. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Retrieved February 22, 2026.
-
ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. Retrieved February 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, March 20). How to calculate the bond energy of C-Cl? Retrieved February 22, 2026, from [Link]
- Jubilant Ingrevia. (n.d.).
- Benchchem. (2025, December). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved February 22, 2026.
- PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 22, 2026.
- Batool, F., et al. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Thieme E-Books & E-Journals.
- Synquest Labs. (n.d.). 2-(Trifluoromethyl)pyridine. Retrieved February 22, 2026.
- Tsukamoto, M., & Nakamura, T. (2023, November 8).
- PMC. (n.d.).
- DeMatteo, M. P., et al. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
- Benchchem. (2025). A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile. Retrieved February 22, 2026.
- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved February 22, 2026.
- Luo, Y.-R. (n.d.). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics.
- Blanksby, S. J., & Ellison, G. B. (2010, February 23). Bond dissociation energies. Retrieved February 22, 2026.
- PMC. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved February 22, 2026.
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- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 13. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Infrared Spectroscopy of Amino-Pyridine Scaffolds: A Comparative Technical Guide
Executive Summary: Amino-pyridine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Dabrafenib, Crizotinib). For drug development professionals, distinguishing between structural isomers (2-, 3-, and 4-aminopyridine) and monitoring potential tautomeric shifts (amino vs. imino) is critical. While NMR is definitive for connectivity, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective method for solid-state characterization and polymorph screening.
This guide moves beyond basic spectral lists. It synthesizes experimental data with Density Functional Theory (DFT) insights to provide a robust framework for identifying and validating amino-pyridine derivatives.
The Spectroscopic Landscape: Choosing the Right Tool
Before diving into band assignments, it is crucial to understand where IR spectroscopy fits relative to alternatives. IR is not a replacement for NMR but a complementary tool for probing hydrogen bonding and solid-state packing.
| Feature | FTIR (ATR/Transmission) | Raman Spectroscopy | DFT Calculations |
| Primary Utility | Dipole changes (N-H, C=N, C=O). Excellent for H-bonding analysis. | Polarizability changes (C-C, Ring breathing). Better for symmetric vibrations. | Predicting band locations and assigning complex coupled modes.[1] |
| Sample Prep | Minimal (ATR) or Delicate (KBr pellet).[2][3][4] | Non-destructive, no contact required. | Computational (requires structure file). |
| Water Interference | High (O-H overlaps N-H region). | Low (Water is a weak Raman scatterer). | None (Gas phase simulation). |
| Isomer ID | Good (Fingerprint region is unique). | Excellent (Ring modes are highly distinct). | Essential for validating experimental assignments. |
Characteristic Band Assignments
The amino-pyridine spectrum is dominated by the interplay between the pyridine ring vibrations and the exocyclic amino group.
A. The High-Frequency Region (3500 – 3100 )
This is the diagnostic region for the amine handle.
-
Primary Amines (
): Exhibit a characteristic doublet.-
Asymmetric Stretching (
): Higher frequency (~3440 ). -
Symmetric Stretching (
): Lower frequency (~3300 ).
-
-
Fermi Resonance: In solid-state samples, you may observe a third band or shoulder. This is often an overtone of the N-H deformation (scissoring) band at ~1600
resonating with the fundamental stretch.
B. The Double Bond & Ring Region (1650 – 1400 )
-
N-H Scissoring (
): Typically found between 1650–1620 . In 2-aminopyridine, this often overlaps with ring stretching modes. -
Pyridine Ring Stretching (
): A cluster of bands between 1600–1430 . The band position is sensitive to the substitution pattern (2-, 3-, or 4-position).
C. The Fingerprint Region (1000 – 600 )
-
Ring Breathing Mode: The "pulse" of the pyridine ring. This is the most reliable marker for distinguishing isomers.
Comparative Data Table: Isomeric Differentiation
Values are approximate and solvent/matrix dependent.
| Vibration Mode | 2-Aminopyridine ( | 3-Aminopyridine ( | 4-Aminopyridine ( | Assignment Logic |
| ~3445 | ~3410 | ~3430 | Asymmetric Stretch | |
| ~3300 | ~3330 | ~3300 | Symmetric Stretch | |
| 1625 | 1630 | 1650 | Scissoring (Deformation) | |
| 1330 | 1280 | 1270 | Exocyclic C-N Stretch | |
| 760 (strong) | 800 (medium) | 820 (strong) | Out-of-plane bending |
Expert Insight: The exocyclic C-N stretch (
) in 2-aminopyridine (1330) is significantly higher than in 3- or 4-isomers. This is due to the increased double-bond character from resonance interaction with the adjacent ring nitrogen [1].
Tautomerism: The Amino vs. Imino Debate
A critical aspect of amino-pyridine chemistry is the potential for tautomerism between the Amino form (aromatic) and the Imino form (non-aromatic, pyridone-like).
-
Standard Conditions: In the solid state and most solvents, the Amino form is overwhelmingly dominant due to aromatic stabilization.
-
Detection: The Imino form is generally only observed under specific conditions (e.g., photo-excitation in argon matrices or specific catalytic binding pockets) [2].
Diagnostic IR Markers for Tautomers:
-
Amino Form: Doublet in 3300-3450
( ); Ring bands typical of pyridine. -
Imino Form: New band ~3300
( ); Shift of C-N stretch to ~1650 (Exocyclic ).
Experimental Protocol: Self-Validating Workflow
Modern labs largely prefer ATR (Attenuated Total Reflectance) over KBr pellets, but understanding the limitations of both is vital for data integrity.
Workflow Diagram
Caption: Standardized ATR-FTIR acquisition workflow with built-in Quality Control (QC) loop.
Step-by-Step Methodology (ATR Focus)
-
Crystal Selection: Use a Diamond or ZnSe crystal.[4] Diamond is preferred for hardness, as aminopyridines can be crystalline and abrasive.
-
Background Collection: Collect an air background immediately before the sample. Ensure the path is purged of
(look for doublet at 2350 ). -
Sample Application:
-
Place ~5-10 mg of dry powder on the crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Stop increasing pressure when peak heights stabilize. Over-pressure can damage ZnSe; under-pressure yields poor S/N ratio.
-
-
Acquisition:
-
Resolution: 4
(standard) or 2 (if resolving fine splitting). -
Scans: Minimum 32 (routine) or 64 (publication quality).
-
-
ATR Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (penetration depth
).[4] Uncorrected spectra will show artificially intense peaks at lower wavenumbers (fingerprint region) compared to transmission libraries [3].[2]
Theory vs. Practice: DFT Comparison
When validating novel scaffolds, researchers often compare experimental data with DFT (Density Functional Theory) predictions (typically B3LYP/6-31G* level).
The Scaling Factor Rule: DFT calculations assume a harmonic oscillator in the gas phase. Experimental reality involves anharmonicity and solid-state packing forces.
-
Action: Multiply raw DFT wavenumbers by a scaling factor (typically 0.96 – 0.98 ) to align with experimental IR data [4].
Data Comparison Table (2-Aminopyridine):
| Mode | DFT (Unscaled) | DFT (Scaled 0.961) | Experimental (ATR) | Deviation |
| ~3580 | ~3440 | 3442 | < 1% | |
| ~3460 | ~3325 | 3300 | ~ 1% | |
| Ring Breathing | ~1015 | ~975 | 990 | ~ 1.5% |
Note: The larger deviation in the symmetric stretch (
Logic Tree for Isomer Assignment
Use this decision tree when presented with an unknown aminopyridine derivative.
Caption: Logical decision tree for differentiating aminopyridine isomers based on spectral features.
References
-
S.J. Armatis et al. "Resonance effects in 2-aminopyridine derivatives: An Infrared Study." Spectrochimica Acta Part A, 2012.[4]
-
Akai, N. et al. "Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix."[5] Journal of Physical Chemistry A, 2006.
-
Specac Application Notes. "Comparison of ATR-FTIR and KBr pellet for solid analysis." Specac Technical Library.
-
Jose, S.P.[10] & Mohan, S. "Vibrational spectra and normal coordinate analysis of 2-aminopyridine: A DFT approach." Spectrochimica Acta Part A, 2006.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Benchmarking Catalytic Efficiency in the Coupling of 4-Amino-halopyridines: A Guide for Researchers
Introduction
4-amino-halopyridines are privileged scaffolds in modern drug discovery and development. Their unique electronic and structural features make them key building blocks in a vast array of biologically active molecules. However, the synthetic elaboration of these structures through transition metal-catalyzed cross-coupling reactions is often challenging. The presence of the basic amino group and the pyridine nitrogen can lead to catalyst inhibition or poisoning, while the electronic nature of the pyridine ring influences the reactivity of the C-X bond.[1] This guide provides a comprehensive benchmark of catalytic systems for the most common and synthetically valuable cross-coupling reactions of 4-amino-halopyridines, offering researchers the data and insights needed to select the optimal conditions for their specific applications.
Overview of Key Cross-Coupling Reactions
Three palladium-catalyzed cross-coupling reactions are paramount for the functionalization of 4-amino-halopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each of these transformations offers a distinct advantage in the construction of C-C and C-N bonds, enabling access to a wide chemical space.
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between the halopyridine and an organoboron reagent. This reaction is widely used for the synthesis of biaryl and hetero-biaryl structures.[2][3]
-
Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond between the halopyridine and a primary or secondary amine.[4][5] This is a cornerstone reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals.[6]
-
Sonogashira Coupling: Joins the halopyridine with a terminal alkyne to form a new carbon-carbon triple bond.[7][8] This reaction is invaluable for the synthesis of linear, rigid structures often desired in medicinal chemistry and materials science.
Benchmarking Catalyst Performance
The efficiency of these coupling reactions is highly dependent on the choice of the palladium catalyst, the supporting ligand, the base, and the solvent. The following sections provide a comparative analysis of various catalytic systems for the coupling of 4-amino-halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. For 4-amino-halopyridines, the choice of ligand is critical to overcome potential catalyst inhibition.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A classic, reliable system, though sometimes requires higher temperatures.[9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | Excellent | Bulky, electron-rich phosphine ligands like SPhos often improve yields and reaction rates. |
| Pd/Fe₃O₄@C | K₂CO₃ | H₂O/EtOH | 80 | >99 | Heterogeneous catalysts offer the advantage of easy separation and recyclability.[9][10] |
| 4-AAP–Pd(II) | K₂CO₃ | Ethanol | Reflux | Good to Excellent | A simple and efficient catalyst system that can be used in air.[11] |
Expert Insight: The use of bulky, electron-rich phosphine ligands is often crucial for the successful Suzuki coupling of electron-rich and sterically hindered 4-amino-halopyridines. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of 4-amino-halopyridines requires careful selection of the catalyst system to avoid the formation of undesired side products. The basicity of the reaction medium and the nature of the amine coupling partner play significant roles.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90-110 | Good to Excellent | Xantphos is a versatile ligand for the amination of a wide range of aryl halides.[12] |
| RuPhos-Pd-G3 | LiHMDS | THF | RT - 60 | Excellent | Pre-catalysts like RuPhos-Pd-G3 offer high activity and broad substrate scope.[13] |
| Josiphos Ligands | NaOtBu | Toluene | 80-100 | High | Hindered Josiphos ligands have shown exceptional performance in the coupling of chloropyridines.[14] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent | Bidentate phosphine ligands like BINAP were among the first to show broad applicability.[5] |
Expert Insight: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine without competing in the coupling reaction.[15]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated 4-aminopyridines. The reaction typically employs a dual catalytic system of palladium and copper(I).[8]
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 50 | Good to Excellent | The classic Sonogashira conditions are often effective for reactive aryl halides.[16] |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60-80 | Excellent | A highly active and widely used catalyst system. |
| Pd–NHC–MIL-101(Cr) | K₂CO₃ | DMF | 110 | Good to Excellent | A heterogeneous catalyst that shows good activity in copper-free Sonogashira reactions.[17] |
| CuI / N,N-dimethylglycine | K₂CO₃ | DMSO | 100 | Good to Excellent | An amino acid-promoted copper-catalyzed coupling that can be an alternative to palladium systems.[18] |
Expert Insight: Copper-free Sonogashira couplings have gained popularity to avoid issues related to the toxicity and difficult removal of copper. These systems often rely on specialized ligands or palladium catalysts to facilitate the reaction.[17]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-amino-halopyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add the 4-amino-halopyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., Xantphos) in a glovebox or under a stream of inert gas.
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until completion.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the 4-amino-halopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide (CuI).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mechanistic Insights and Visualization
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization. The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][19]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[5]
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The successful cross-coupling of 4-amino-halopyridines is a critical endeavor in modern synthetic chemistry, particularly for the development of new pharmaceuticals. This guide has provided a benchmark of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering a starting point for reaction optimization. By understanding the interplay between the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with these important transformations and accelerate the discovery of novel chemical entities.
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Cross-coupling of 4-amino-6-chloropyrimidines with various functionalized aryl halides.
- Catalytic performance and kinetic analysis for Suzuki coupling...
- catalytic cycle for coupling reactions. YouTube.
- Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one. BenchChem.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Sonogashira Coupling. Organic Chemistry Portal.
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC.
- Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
- Sonogashira coupling. Wikipedia.
- Cu(I)
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
